molecular formula C4H10N2O3 B587109 2-Methyl-2-(nitroamino)-1-propanol CAS No. 1239666-60-4

2-Methyl-2-(nitroamino)-1-propanol

Cat. No.: B587109
CAS No.: 1239666-60-4
M. Wt: 134.135
InChI Key: WTIFXEKZEYZXMJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(nitroamino)-1-propanol is a fully characterized chemical compound used as a high-purity analytical reference standard (API Propanol) that is compliant with major regulatory guidelines . This compound is critically applied in analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of pharmaceutical development . It serves as a traceable reference against pharmacopeial standards such as those from the USP and EP . In environmental chemistry research, 2-Methyl-2-(nitroamino)-1-propanol is identified as a nitramine derivative formed from the atmospheric photo-oxidation of the amine 2-amino-2-methyl-1-propanol (AMP) . This makes it a compound of interest for analytical monitoring in studies assessing the environmental impact and atmospheric degradation of amines used in carbon capture technologies . The product is supplied as a solution at a concentration of 1000 µg/mL in acetonitrile, ensuring convenience and accuracy for laboratory use . This product is intended for analytical and research purposes only and is not for diagnostic or human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFXEKZEYZXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858079
Record name N-(1-Hydroxy-2-methylpropan-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239666-60-4
Record name N-(1-Hydroxy-2-methylpropan-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Toxicological Assessment of Nitramine Byproducts from Carbon Capture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As we scale amine-based post-combustion carbon capture (PCC), the toxicological spotlight has historically focused on nitrosamines (


) due to their potent carcinogenicity. However, nitramines  (

), the oxidative cousins of nitrosamines, represent a critical "blind spot" in safety assessments.

While generally considered less potent than nitrosamines, nitramines are more stable in the environment, accumulate in wash-water systems, and exhibit compound-specific mutagenicity that defies broad categorization. For example, while dimethylnitramine appears biologically inert in some assays, ethanolnitramine (MEA-nitramine) has demonstrated clear mutagenic potential in bacterial reverse mutation assays.[1]

This guide provides a rigorous, tiered framework for the detection, assessment, and risk characterization of nitramines, moving beyond generic safety data sheets into actionable, high-precision science.

Part 1: The Genesis of Nitramines in PCC

To assess toxicity, one must first understand the source. Unlike nitrosamines, which form primarily via nitrosation (reaction with


 carriers), nitramines in PCC systems form predominantly through radical mechanisms  involving 

and hydroxyl radicals (

). This distinction dictates where in the plant they form—often in the absorber column or atmospheric plume rather than the stripper.
Mechanism of Formation

The formation is driven by the oxidation of the amine solvent (e.g., Monoethanolamine [MEA], Piperazine [PZ], or AMP).

NitramineFormation Amine Parent Amine (R-NH-R') Radical Amino Radical (R-N•-R') Amine->Radical H-abstraction Nitramine Nitramine (R-N(NO2)-R') Radical->Nitramine Radical Recombination Nitrosamine Nitrosamine (R-N(NO)-R') Radical->Nitrosamine Alternative Path OH + •OH / •Cl OH->Amine NO2 + •NO2 NO2->Radical NO + •NO NO->Radical

Figure 1: Radical-mediated pathway for nitramine formation. Note that the amino radical is the critical bifurcation point between nitramine and nitrosamine formation.

Part 2: Analytical Challenges & Methodologies

Before toxicity can be assessed, the analyte must be isolated. Nitramines are polar, non-volatile, and often thermally unstable, making Gas Chromatography (GC) unsuitable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard.

Field-Proven Protocol: LC-MS/MS Quantitation

Objective: Quantify trace nitramines (MEA-nitramine, PZ-nitramine) in high-salt amine matrices.

1. Sample Preparation (Solid Phase Extraction)

Direct injection is risky due to ion suppression from the bulk amine solvent.

  • Cartridge: Activated Carbon (e.g., Supelclean ENVI-Carb) or Polymeric Weak Cation Exchange (WCX).

  • Conditioning: 6 mL MeOH followed by 6 mL Milli-Q water.

  • Loading: Load 50 mL of aqueous sample (pH adjusted to 7.0).

  • Wash: 2 mL Milli-Q water (removes salts/amines).

  • Elution: 2 x 2 mL Methanol/Dichloromethane (9:1 v/v).

  • Concentration: Evaporate to near dryness under

    
     stream; reconstitute in 1 mL mobile phase.
    
2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (High aqueous stability), e.g., Waters HSS T3.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Note: Unlike nitrosamines (ESI+), nitramines often ionize better in negative mode due to the electron-withdrawing nitro group.

  • Transitions (MRM):

    • MEA-Nitramine:

      
       105 
      
      
      
      46 (
      
      
      ) [Quantifier].
    • PZ-Nitramine:

      
       130 
      
      
      
      85 [Quantifier].

Scientist's Note: Always use isotopically labeled internal standards (e.g., d4-MEA-nitramine) added before SPE extraction. The matrix effect in CCS wash-water is notorious for suppressing signals by >50%.

Part 3: Toxicological Assessment Framework

The toxicity of nitramines is distinct from nitrosamines.[2] While nitrosamines require metabolic activation (CYP450) to form alkylating diazonium ions, nitramines can exhibit direct reactivity or different metabolic pathways.

Comparative Toxicity Data
CompoundStructureAmes Test (Salmonella)Micronucleus (In Vitro)Carcinogenicity Potential
NDMA (Ref)

+++ (with S9)PositivePotent Carcinogen (Group 2A)
MEA-Nitramine

Positive (Strain TA100)Weakly PositiveSuspected Mutagen
Dimethylnitramine

Negative/EquivocalNegativeLow/Unknown
PZ-Nitramine Cyclic DiamineNegativeEquivocalData Limited
Tiered Testing Strategy

Do not jump straight to animal studies. Use this self-validating tiered approach to filter risks.

ToxWorkflow Tier1 Tier 1: In Silico Assessment (QSAR) QSAR_Pass No Structural Alerts Tier1->QSAR_Pass High Confidence QSAR_Fail Alerts / Out of Domain Tier1->QSAR_Fail Low Confidence Risk_Low Low Priority / TTC Approach QSAR_Pass->Risk_Low Tier2 Tier 2: In Vitro Genotoxicity (Ames + Micronucleus) QSAR_Fail->Tier2 Ames_Neg Negative Tier2->Ames_Neg Ames_Pos Positive Tier2->Ames_Pos Ames_Neg->Risk_Low Tier3 Tier 3: Mechanistic / In Vivo (Transgenic Rodent Assay) Ames_Pos->Tier3 Risk_High High Concern Mitigation Required Tier3->Risk_High

Figure 2: Tiered toxicological assessment workflow. Tier 2 is the critical decision gate for CCS solvents.

Part 4: Detailed Experimental Protocols

The Adapted Ames Test (OECD 471)

Standard Ames tests may miss nitramine mutagenicity due to their volatility or specific metabolic requirements.

  • Strains: S. typhimurium TA98, TA100, TA102, TA1535, TA1537.

    • Why TA100? MEA-nitramine has shown specific activity in TA100 (base-pair substitution).

  • Metabolic Activation: Use Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/

    
    -naphthoflavone).
    
    • Modification: Perform the Pre-incubation Method (20 mins at 37°C) rather than the standard Plate Incorporation method. This increases the interaction time between the nitramine and the S9 enzymes, enhancing sensitivity.

  • Dose Range: 5 concentrations, up to 5000

    
     g/plate  or cytotoxicity limit.
    
In Vitro Micronucleus Assay (OECD 487)

Detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

  • Cell Line: CHO (Chinese Hamster Ovary) or TK6 lymphoblastoid cells.

  • Exposure: Short term (3-6h) with/without S9; Long term (24h) without S9.

  • Endpoint: Score 2,000 binucleated cells per concentration for micronuclei (MN).

  • Causality Check: If MN are observed, perform kinetochore staining (CREST) to distinguish between DNA breakage (clastogen) and spindle poisoning (aneugen).

Part 5: Risk Characterization & Regulatory Context

The "Precautionary Principle" Gap

Currently, specific regulatory limits for nitramines in CCS are less defined than for nitrosamines (which often have a total limit of ~0.3 ng/m³ in air).[2] However, leading bodies (e.g., Norwegian Institute of Public Health) recommend treating nitramines as potentially carcinogenic unless proven otherwise, applying the Threshold of Toxicological Concern (TTC) .

  • Cramer Class III: Most nitramines fall here (high structural alerts).

  • TTC Limit: 1.5

    
     g/day  (lifetime exposure).
    
  • DNEL (Derived No-Effect Level): For MEA-nitramine, recent evaluations suggest a DNEL significantly higher than NDMA, but accumulation in water cycles remains a risk.

Data Interpretation[2][3][4][5][6]
  • Positive Ames + Negative Micronucleus: Indicates point mutations are possible, but chromosomal damage is unlikely. Risk is managed by controlling concentration below the TTC.

  • Positive Ames + Positive Micronucleus: High Risk. The solvent system requires reformulation or advanced UV-treatment in the wash-water loop to degrade the nitramine.

References

  • NILU (Norwegian Institute for Air Research). (2011).[2] Nitramine Analysis: Procedural Development and Reporting. Retrieved from [Link]

  • Låg, M., et al. (2011). Health effects of amines and derivatives associated with CO2 capture.[2][3] Norwegian Institute of Public Health. Retrieved from [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Reynolds, A. J., et al. (2012). Emissions of Amine Degradation Products from Post-Combustion CO2 Capture Processes. Environmental Science & Technology. Retrieved from [Link]

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[4][5] I. Review on known degradation products.[4][6] International Journal of Greenhouse Gas Control. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Real-Time Analysis of Atmospheric Nitramines by PTR-ToF-MS

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Real-Time Nitramine Monitoring

Atmospheric nitramines ((R₁) (R₂)-N-NO₂) represent a class of emerging contaminants of significant concern. Formed through the atmospheric photo-oxidation of amines in the presence of nitrogen oxides (NOx), their sources are varied, ranging from agricultural activities to emissions from industrial processes like post-combustion carbon capture (PCCC) facilities.[1][2] The analytical detection of these low molecular weight, high polarity compounds is challenging, often hampered by potential artifact formation and complex matrices, especially in flue gas which contains high levels of water and ammonia.[1] Traditional offline methods, while useful, lack the temporal resolution needed to understand the dynamic formation and transport of these species.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) has emerged as a leading technology for this application.[3] It is a direct-injection chemical ionization technique that provides real-time, continuous measurements of volatile organic compounds (VOCs) at ultra-trace levels, often in the parts-per-trillion (pptV) range, without requiring sample pre-concentration or derivatization.[4][5][6][7] This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the successful application of PTR-ToF-MS to the analysis of atmospheric nitramines.

Section 1: The PTR-ToF-MS Principle: Soft Ionization for Fragile Molecules

Understanding the operational principle of PTR-ToF-MS is critical to appreciating its suitability for nitramine analysis. The technique is designed for "soft" ionization, which preserves the molecular identity of the target analyte, minimizing fragmentation that could complicate spectral interpretation.[5]

The process can be broken down into three core stages:

  • Reagent Ion Generation : High-purity hydronium ions (H₃O⁺) are generated from water vapor in a hollow cathode discharge ion source. This source is optimized to produce an overwhelmingly pure stream of H₃O⁺, minimizing the presence of other ions like O₂⁺ or NO⁺ that could induce alternative reaction pathways.[8]

  • Proton Transfer Reaction : The sampled air is continuously drawn into a drift tube reactor, where it mixes with the H₃O⁺ reagent ions. A molecule (M) will be ionized via proton transfer if its proton affinity (PA) is greater than that of water (PA H₂O ≈ 691 kJ/mol).

    H₃O⁺ + M → MH⁺ + H₂O

    Most VOCs, including nitramines, have proton affinities higher than water, making this reaction highly efficient and exothermic.[9] Critically, the major components of air (N₂, O₂, Ar, CO₂) have lower proton affinities and remain un-ionized, creating a chemically clean and selective ionization environment.[9] An applied electric field within the drift tube (defined by the E/N ratio, where E is the electric field strength and N is the gas number density) imparts sufficient kinetic energy to the ions to prevent the formation of water clusters (e.g., H₃O⁺(H₂O)ₙ), which can have different reactivities.[10]

  • Time-of-Flight Mass Analysis : The newly formed protonated analyte ions (MH⁺) are then guided into a Time-of-Flight (ToF) mass spectrometer. The ToF analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance.[9] The high mass resolution of modern ToF instruments (>3000 m/Δm) is crucial for distinguishing between isobaric compounds—species with the same nominal mass but different elemental compositions.[8][10]

Diagram 1: Principle of PTR-ToF-MS Operation.

Section 2: Detailed Experimental Protocol

This protocol outlines a self-validating system for the robust analysis of atmospheric nitramines. Each step includes the causal logic behind the recommendation.

Part A: Instrument & Inlet Setup

The goal is to transport the sample to the instrument's drift tube with minimal analyte loss or chemical alteration. Nitramines, like many nitrogenated polar compounds, can be "sticky," readily adsorbing to surfaces.

  • Inlet Line Construction : Utilize a heated (60-100 °C) inlet line made of an inert material such as PFA (perfluoroalkoxy) Teflon or passivated stainless steel.[1][11]

    • Causality: Heating the inlet minimizes the physisorption of polar analytes onto the tube walls and prevents condensation, ensuring a representative sample reaches the instrument. Inert materials prevent chemical reactions with the analytes.

  • Sampling Flow Rate : Maintain a high total sampling flow rate (e.g., >1 L/min), with only a fraction (e.g., ~100-150 sccm) being drawn into the instrument's drift tube.[11]

    • Causality: A high flow rate reduces the residence time of the sample in the inlet line, minimizing the time available for wall interactions and ensuring rapid response to changing atmospheric concentrations.

  • Instrument Parameters : Set the PTR-ToF-MS operational parameters to values optimized for nitramine detection. A typical starting point is:

    • Drift Tube Temperature : 100 °C[1]

    • Drift Tube Pressure : 2.20 mbar[1]

    • Drift Tube Voltage : 500 V[1]

    • E/N Ratio : ~130 Td (Townsend)[1]

    • Causality: These settings provide a balance between efficient proton transfer and minimizing fragmentation. An E/N of ~130 Td is sufficiently high to break up water-ion clusters but low enough to be considered soft ionization for many compounds. Varying the E/N can be a diagnostic tool; a lower E/N (e.g., 80 Td) may reduce fragmentation, while a higher E/N can induce characteristic fragmentation patterns useful for compound identification.[1]

Part B: System Calibration

Calibration is the cornerstone of quantitative analysis, converting raw ion counts into meaningful concentration data (e.g., ppbv or pptv).

  • Blank/Zero Measurements : Regularly perform blank measurements by sampling ambient air that has passed through a heated catalytic converter (e.g., platinum wool at >350°C). This removes all organic compounds, providing a true instrument zero.

    • Causality: PTR-MS is not inherently a zero-background technique due to outgassing from internal surfaces.[8] Frequent blank measurements are essential to accurately subtract background signals for all masses of interest, which is critical for achieving low detection limits.

  • m/z Axis Calibration : Perform a mass axis calibration using well-known, unambiguous ions that are always present in the spectrum.

    • Recommended Calibration Ions : H₃O⁺ isotope (m/z 21.022), O₂⁺ (m/z 31.989), and protonated acetone isotope (m/z 60.053) are often suitable.[12] If available, an internal standard like diiodobenzene (m/z 330.850) can be used.[12]

    • Causality: An accurate m/z calibration is fundamental for the correct assignment of elemental formulas to detected peaks, leveraging the high-resolution capabilities of the ToF analyzer.[12]

  • Sensitivity Calibration : Determine the instrument's response factor (sensitivity) for target nitramines, expressed in normalized counts per second per ppbv (ncps/ppbv).

    • Method : Use a Liquid Calibration Unit (LCU) to nebulize aqueous standards of known nitramine concentrations into the zero-air stream.[1] Alternatively, dynamically diluted certified gas standards can be used.

    • Calculation : The sensitivity (S) for a compound is calculated from the measured signal during calibration. The volume mixing ratio (VMR) in an ambient sample is then determined by:

      VMR [ppbv] = (Signal_MH⁺ - Signal_Blank) / S_MH⁺

      Where Signal_MH⁺ is the background-corrected, normalized signal of the protonated nitramine.

    • Causality: Direct calibration with authentic standards is the most accurate method. It accounts for the compound-specific proton transfer reaction rate and the mass-dependent ion transmission efficiency of the instrument.[8] Studies have shown that many nitramines exhibit similar instrumental response factors, which can simplify quantification if a standard for a specific nitramine is unavailable.[1]

Diagram 2: Step-by-step experimental workflow.

Section 3: Data Analysis and Interpretation

High-quality data acquisition must be followed by rigorous data processing to yield accurate results.

  • Signal Normalization : The raw count rate (cps) of a product ion should be normalized to the primary ion signal to account for any fluctuations in the ion source or drift tube conditions. The normalized signal is typically expressed in normalized counts per second (ncps), calculated relative to the H₃O⁺ signal (e.g., at m/z 19 or 21) and its first water cluster (m/z 37).[1]

  • Peak Identification : The high mass resolution of the ToF allows for the determination of the elemental composition of an ion from its exact mass. For example, protonated dimethylnitramine (C₂H₆N₂O₂) would be detected at an exact m/z of 91.0502, which can be distinguished from other potential isobaric ions.

  • Quantification and Detection Limits : Using the calibration factors derived in Part B, the background-subtracted, normalized signal for each nitramine is converted into a volume mixing ratio (ppbv or pptv). PTR-ToF-MS instruments can achieve detection limits for nitramines in the double-digit or even single-digit pptV range with signal integration times of a few seconds.[1][4]

Table 1: Key Parameters for Selected Atmospheric Nitramines
Compound NameChemical FormulaProtonated Ion [MH]⁺Exact m/z of [MH]⁺Typical Limit of Detection (10s)
Nitrous AmideH₂N₂O₂H₃N₂O₂⁺63.0243~20 pptV
MethylnitramineCH₃NHNO₂CH₄NHNO₂⁺77.0399~15 pptV
Dimethylnitramine(CH₃)₂NNO₂(CH₃)₂NHNO₂⁺91.0556~12 pptV
EthylnitramineC₂H₅NHNO₂C₂H₆NHNO₂⁺91.0556~12 pptV
Diethylnitramine(C₂H₅)₂NNO₂(C₂H₅)₂NHNO₂⁺119.0869~10 pptV
(Note: Detection limits are instrument-dependent and based on values reported in literature for similar compounds.[1] Dimethylnitramine and Ethylnitramine are isobaric and cannot be distinguished by mass alone.)

Section 4: Field-Proven Insights and Troubleshooting

  • Challenge: High Humidity and Ammonia : In certain environments, such as industrial flue gas, high concentrations of water vapor and ammonia can impact quantification. High ammonia levels can compete with H₃O⁺ as a reagent ion.

    • Solution : The negative bias caused by high ammonia can be corrected by normalizing the product ion signal to the sum of H₃O⁺ and its water clusters.[1] Modern instruments show good performance and accurate quantification even in the presence of high humidity.[1]

  • Challenge: Isomeric Interferences : PTR-ToF-MS does not separate isomers. As shown in Table 1, dimethylnitramine and ethylnitramine are isobaric and will be detected at the same m/z.

    • Solution : While not a direct solution, contextual information about potential sources is key. If the precursor amine is known to be dimethylamine, the signal at m/z 91.0556 is likely dimethylnitramine. For complex mixtures, coupling with a separation technique like gas chromatography would be necessary for unambiguous isomer identification, though this sacrifices real-time analysis.

  • Challenge: Fragmentation : Although a soft ionization technique, some nitramines may exhibit fragmentation, especially at higher E/N values. This can complicate quantification if the fragmentation pattern is not well-characterized.

    • Solution : Characterize the fragmentation pattern during the calibration step by varying the E/N ratio. If a stable fragment is observed, it can sometimes be used for quantification, provided it is unique to the parent molecule. Operating at a lower E/N (e.g., 80-100 Td) can often minimize fragmentation.[1]

Conclusion

PTR-ToF-MS is a uniquely powerful analytical tool for the in-situ, real-time measurement of atmospheric nitramines. Its high sensitivity, rapid response time, and high mass resolution enable researchers to quantify these challenging compounds at ambient levels, providing critical data for atmospheric models, industrial emission monitoring, and human health risk assessments. By following a robust, self-validating protocol encompassing careful inlet design, rigorous multi-point calibration, and meticulous data analysis, researchers can generate high-fidelity, quantitative data to advance our understanding of nitramine chemistry in the atmosphere.

References

  • Karl, T., et al. (2018). The applicability of proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS) to the detection of nitramines in flue gas and air. Atmospheric Measurement Techniques Discussions.
  • Murphy, J. G., & Sarp, S. (2011). Ambient Pressure Proton Transfer Mass Spectrometry: Detection of Amines and Ammonia. Environmental Science & Technology. Available at: [Link]

  • Håland, A., et al. (2022). On the development of a new prototype PTR-ToF-MS instrument and its application to the detection of atmospheric amines. Atmospheric Measurement Techniques. Available at: [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Li, Y., et al. (2025). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ACS ES&T Air. Available at: [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Available at: [Link]

  • Sarma, K. S., et al. (2007). Nitramine anion fragmentation: a mass spectrometric and Ab initio study. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Nielsen, C. J., et al. (2012). Atmospheric chemistry of amines (ACA). Atmospheric Measurement Techniques. Available at: [Link]

  • Håland, A., et al. (2022). On the development of a new prototype PTR-ToF-MS instrument and its application to the detection of atmospheric amines. Atmospheric Measurement Techniques. Available at: [Link]

  • Piras, C., et al. (2022). ptairMS: real-time processing and analysis of PTR-TOF-MS data for biomarker discovery in exhaled breath. Bioinformatics. Available at: [Link]

  • RJ Lee Group. (2024). PTR-MS: Moving mass spectrometry into the field. RJ Lee Group Website. Available at: [Link]

  • IONICON Analytik. (2025). An Update on Emission Monitoring of Amines and Amine Degradation by PTR-ToF-MS. IONICON Website. Available at: [Link]

  • Conte, M., et al. (2026). Comparing Proton Transfer Reaction (PTR) and Adduct Ionization Mechanism (AIM) for the Study of Volatile Organic Compounds. Molecules. Available at: [Link]

  • Collin, J. (2025). Some Aspects of the Mass Spectra of N-Nitrosamines. ResearchGate. Available at: [Link]

  • Håland, A., et al. (2022). On the development of a new prototype PTR-ToF-MS instrument and its application to the detection of atmospheric amines. ResearchGate. Available at: [Link]

  • Rainey, W. T., et al. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry. Available at: [Link]

  • Ellis, A. M., & Mayhew, C. A. (2013). Proton transfer reaction mass spectrometry. Spectroscopy Europe. Available at: [Link]

  • Li, Y., et al. (2026). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ResearchGate. Available at: [Link]

  • Amann, A., et al. (2020). Advances in Proton Transfer Reaction Mass Spectrometry (PTR-MS): Applications in Exhaled Breath Analysis, Food Science, and Atmospheric Chemistry. Journal of Breath Research. Available at: [Link]

  • Paul Scherrer Institut (PSI). PTR-MS. Laboratory of Atmospheric Chemistry. Available at: [Link]

  • Farren, N. J., et al. (2015). Chamber measurements of toxic nitramines and nitrosamines formed during the photochemical degradation of amines relevant to CO2 capture. Atmospheric Chemistry and Physics Discussions. Available at: [Link]

  • Lopez-Hilfiker, F., et al. (2019). Calibrating Vocus PTR-TOF Sensitivity Using a Subset of VOC Standards. TOFWERK. Available at: [Link]

  • Jo, W. Y., et al. (2017). Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS. Environmental Pollution. Available at: [Link]

  • IMT Nord Europe. PTR-ToFMS. Research Centres. Available at: [Link]

  • Kore Technology. PTR-MS Principles. Kore Technology Website. Available at: [Link]

  • ACTRIS. (2015). Measurement Guidelines for VOC Analysis by PTR-MS. ACTRIS.eu. Available at: [Link]

Sources

Application Note & Protocol: Real-Time, Molecular-Level Characterization of Aerosol Phase Nitramines using CHARON-PTR-ToF-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge and the Solution

Nitramines represent a class of emerging environmental pollutants, noted for their potential carcinogenicity and persistence.[1] Often present in the semi-volatile aerosol phase, their detection and quantification are complicated by low vapor pressures and thermal lability, which challenge traditional analytical methods that rely on sample collection, extraction, and high-temperature desorption.[1][2] This guide details the application of the CHemical Analysis of aeRosol ON-line (CHARON) inlet coupled with Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for the in-situ, real-time measurement of aerosol phase nitramines. This technique bypasses laborious offline preparation, minimizing analytical artifacts while providing high-sensitivity, molecular-level data essential for atmospheric chemistry, environmental monitoring, and security applications.[3][4][5]

The CHARON-PTR-ToF-MS system offers a powerful solution by enabling direct aerosol analysis with minimal sample degradation.[6] It extends the analytical window of PTR-MS from purely gaseous compounds to include intermediate, semi-, and low-volatility organic compounds (IVOCs, SVOCs, and LVOCs) present in the particle phase.[4][5] This document provides the scientific principles, operational protocols, and data analysis workflows necessary for researchers to successfully implement this technology for nitramine characterization.

Principle of Operation: A Symbiotic Technology

The power of the CHARON-PTR-ToF-MS system lies in the seamless integration of two advanced technologies: the CHARON particle inlet, which converts solid/liquid aerosols into gas-phase analytes, and the PTR-ToF-MS, which provides sensitive and specific ionization and detection.

The CHARON Aerosol Inlet

The CHARON inlet is a sophisticated interface designed to introduce non-refractory sub-micron particulate matter into the mass spectrometer.[7] It consists of three critical stages:

  • Gas-Phase Denuder: The sampled air first passes through a honeycomb-activated charcoal denuder.[3][4] Causality: This stage is crucial for preventing analytical ambiguity. It efficiently strips away gas-phase organic compounds from the air stream, ensuring that the signal detected by the mass spectrometer originates exclusively from the particle phase.[8] The denuder has a high transmission efficiency for particles in the 100-750 nm range.[8]

  • Aerodynamic Lens System: After the denuder, particles enter a high-pressure aerodynamic lens. Causality: This component uses a series of orifices to focus the sub-micron particles into a highly collimated beam, effectively enriching the particle concentration in the subsampling flow that is passed to the analyzer.[6][8][9] This enrichment directly enhances the instrument's sensitivity and lowers the limit of detection for particulate compounds.

  • Thermo-Desorber: The focused particle beam enters a thermo-desorption unit where it is gently heated to moderate temperatures (typically 100-160°C) under reduced pressure.[3][4][7] Causality: This controlled heating provides enough energy to vaporize the semi-volatile and non-refractory components of the aerosol, such as nitramines, converting them into gas-phase molecules. The moderate temperature and short residence time are designed to minimize the thermal decomposition of labile compounds, a significant advantage over harsher techniques.[3]

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

The gas stream from the CHARON thermo-desorber is analyzed by the PTR-ToF-MS.

  • Soft Chemical Ionization: The core of PTR-MS is its "soft" ionization mechanism.[10][11] Reagent ions, typically hydronium (H₃O⁺), are generated in an ion source.[12] In the drift tube, these ions collide with the analyte molecules (M) from the CHARON. If the analyte has a higher proton affinity than water, a proton is transferred:

    H₃O⁺ + M → MH⁺ + H₂O

    Causality: This process is highly efficient but imparts very little excess energy to the analyte, significantly reducing fragmentation compared to electron ionization.[12] This preserves the molecular ion (MH⁺), making mass spectra easier to interpret and allowing for the unambiguous identification of the parent compound. For certain compounds prone to fragmentation or with low proton affinity, alternative reagent ions like NH₄⁺ can be used to form adducts ([M+NH₄]⁺), further simplifying spectra.[13]

  • High-Resolution Mass Analysis: The resulting ions are guided into a Time-of-Flight (ToF) mass analyzer. Causality: The ToF analyzer separates ions based on their mass-to-charge ratio (m/z) with very high resolution (m/Δm > 5000).[14][15] This capability is essential for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and for confidently assigning chemical formulas (e.g., CₓHᵧN₂O₂) to the detected ions.[16]

Integrated System Workflow

The synergy between these components provides a direct line from ambient aerosol to high-fidelity chemical data.

CHARON_Workflow cluster_ambient Ambient Environment cluster_charon CHARON Inlet cluster_ptrms PTR-ToF-MS cluster_data Data Output Aerosol Aerosol & Gas Mixture Denuder 1. Gas-Phase Denuder (Removes Gases) Aerosol->Denuder Sample Air AeroLens 2. Aerodynamic Lens (Enriches Particles) Denuder->AeroLens Particles Only ThermoD 3. Thermo-Desorber (Vaporizes Particles) AeroLens->ThermoD Focused Particles DriftTube 4. PTR Drift Tube (Soft Ionization H₃O⁺) ThermoD->DriftTube Vaporized Analytes ToF 5. ToF Analyzer (High-Res Mass Separation) DriftTube->ToF Protonated Ions (MH⁺) Data Mass Spectrum (Chemical Composition) ToF->Data Ion Signal vs. m/z Data_Analysis_Workflow RawData Raw ToF Data .h5 or .hdf files Processing Data Processing Software (e.g., PTR-TOF Data Analyzer) Mass Calibration Peak Identification & Fitting Isotope Correction RawData->Processing Correction Signal Correction Background Subtraction (Zero Air) Normalize to Reagent Ion Signal Processing->Correction Quantification Quantification Apply Calibrated Sensitivity (ncps/ppbv) Apply Particle Enrichment Factor (EF) Convert ppbv to Mass Conc. (µg/m³) Correction->Quantification FinalData Final Result Particle Mass Concentration (ng/m³) Elemental Ratios (O:C, H:C) Quantification->FinalData

Caption: Step-by-step workflow for quantitative data analysis.

  • Data Processing: Use dedicated software to process the raw high-resolution mass spectra. [17]This involves applying the mass calibration, identifying peaks, and performing peak fitting to determine the precise m/z and intensity (in counts per second, cps) of each ion.

  • Background Subtraction: Subtract the averaged "zero air" spectrum from the sample spectrum to remove instrument background and electronic noise.

  • Normalization: Normalize the signal of the target ion (cps) to the reagent ion signal (e.g., H₃O⁺ at m/z 19 or its isotope at m/z 21) to account for any fluctuations in ion source performance. The result is a normalized counts per second (ncps) value.

  • Concentration Calculation: Convert the ncps value to a volume mixing ratio (ppbv) using the sensitivity determined during calibration.

  • Mass Concentration: Apply the particle Enrichment Factor (EF) and use the ideal gas law to convert the volume mixing ratio (ppbv) to a mass concentration (e.g., ng/m³ or µg/m³). [6]

Data Interpretation and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal for Organics Contamination in the zero air supply, sampling lines, or instrument interior.Verify purity of zero air. Bake out sampling lines and/or instrument inlet components at a moderate temperature.
Unstable Reagent Ion Signal Fluctuation in water source, unstable ion source discharge, or pressure instability.Check water reservoir level. Ensure stable drift tube pressure and temperature. Run ion source diagnostics.
Excessive Fragmentation of Target Ion Thermo-desorber temperature is too high. Drift field (E/N) is too high.Systematically lower the thermo-desorber temperature. Reduce the drift tube voltage to operate at a lower E/N ratio.
Low Signal for Target Analyte Poor particle transmission/enrichment. Low ionization efficiency. Analyte is refractory.Recalibrate the particle Enrichment Factor. Check proton affinity of the nitramine; consider using NH₄⁺ reagent ions if proton affinity is low. Verify the compound is non-refractory at the operating temperature.
Poor Agreement with Co-located Instruments Incorrect EF calibration. Gas-phase interference.Re-run EF calibration with size-selected particles. Verify denuder efficiency by comparing gas-phase and particle-phase measurements of a known semi-volatile compound.

References

  • CHARON | IONICON. (n.d.). IONICON Analytik. Retrieved from [Link]

  • CHARON Real-Time Aerosol Inlet for IONICON PTR-TOFMS. (n.d.). AZoM. Retrieved from [Link]

  • Szymczak, W., & Stachlewska, I. S. (2010). Proton transfer reaction mass spectrometry for the sensitive and rapid real-time detection of solid high explosives in air and water. Analytical and Bioanalytical Chemistry, 398(5), 2149–2156. Retrieved from [Link]

  • CHARON. (2017). The Analytical Scientist. Retrieved from [Link]

  • CHARON Real-Time Aerosol Inlet System for PTR-TOFMS. (n.d.). IONICON Analytik. Retrieved from [Link]

  • Piel, F., Müller, M., Mikoviny, T., Pusede, S. E., & Wisthaler, A. (2019). Airborne measurements of particulate organic matter by proton-transfer-reaction mass spectrometry (PTR-MS): a pilot study. Atmospheric Measurement Techniques, 12(11), 5947–5958. Retrieved from [Link]

  • PTR-MS - Proton-Transfer-Reaction Mass Spectrometer. (n.d.). NASA Airborne Science Program. Retrieved from [Link]

  • IONICON Presents the New CHARON Aerosol Inlet for PTR-TOFMS. (2017). Lab Manager. Retrieved from [Link]

  • Müller, M., et al. (2017). Direct Sampling and Analysis of Atmospheric Particulate Organic Matter by Proton-Transfer-Reaction Mass Spectrometry. Request PDF on ResearchGate. Retrieved from [Link]

  • Proton-transfer-reaction mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Eichler, P., Müller, M., D'Anna, B., & Wisthaler, A. (2015). A novel inlet system for online chemical analysis of semi-volatile submicron particulate matter. Atmospheric Measurement Techniques, 8(3), 1353–1360. Retrieved from [Link]

  • Use of proton transfer reaction time-of-flight mass spectrometry for the analytical detection of illicit and controlled prescription drugs. (2019). Request PDF on ResearchGate. Retrieved from [Link]

  • Peng, Y., et al. (2023). Real-time measurement of phase partitioning of organic compounds using a proton-transfer-reaction time-of-flight mass spectrometer coupled to a CHARON inlet. Atmospheric Measurement Techniques, 16(1), 1-18. Retrieved from [Link]

  • PTR-TOF proton transfer reaction time of flight mass spectrometer. (n.d.). Cubic Sensor and Instrument Co., Ltd. Retrieved from [Link]

  • Watson, T. B. (2016). Proton Transfer Time-of-Flight Mass Spectrometer. DOE SC ARM TR 160. Office of Scientific and Technical Information (OSTI). Retrieved from [Link]

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). (n.d.). RJ Lee Group. Retrieved from [Link]

  • Dusanter, S., et al. (2019). Measurement Guidelines for VOC Analysis by PTR-MS. ACTRIS. Retrieved from [Link]

  • Holzinger, R., et al. (2010). Aerosol analysis using a Thermal-Desorption Proton-Transfer-Reaction Mass Spectrometer (TD-PTR-MS): a new approach to study processing of organic aerosols. Atmospheric Chemistry and Physics, 10(5), 2257–2267. Retrieved from [Link]

  • Lindahl, S., Gundersen, C. B., & Lundanes, E. (2014). A review of available analytical technologies for qualitative and quantitative determination of nitramines. Environmental Science: Processes & Impacts, 16(7), 1545-1555. Retrieved from [Link]

  • Lopez-Hilfiker, F., Zhu, L., Hutterli, M., & Cappellin, L. (2019). Calibrating Vocus PTR-TOF Sensitivity Using a Subset of VOC Standards. Tofwerk. Retrieved from [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2007). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Sato, K., et al. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry: Online Analysis of Organic Aerosol Using Single-Component Particles. Aerosol and Air Quality Research, 22, 220292. Retrieved from [Link]

  • Schober, W., et al. (2015). Real-time analysis of e-cigarette aerosol constituents using PTR-MS. Imperial Brands Science. Retrieved from [Link]

  • Coggon, M. M., et al. (2024). Identifying and correcting interferences to PTR-ToF-MS measurements of isoprene and other urban volatile organic compounds. Atmospheric Measurement Techniques, 17(2), 523–545. Retrieved from [Link]

  • PTR-MS: Moving mass spectrometry into the field. (2023). RJ Lee Group. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Primary Nitramines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of primary nitramines. This guide is designed for researchers, scientists, and professionals in drug development and energetic materials. Here, we address the nuanced challenges of primary nitramine synthesis, moving beyond simple protocols to explain the underlying chemical principles and provide actionable, field-tested solutions to common experimental hurdles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My direct nitration reaction with mixed acid is failing or giving negligible yield. What's happening?

Answer: This is the most common challenge in primary nitramine synthesis, and it stems from two fundamental, competing chemical processes.[1][2][3]

  • Amine Protonation: Most nitration protocols, especially those using traditional mixed acids (HNO₃/H₂SO₄), are strongly acidic. Primary amines are basic and are readily protonated in such media to form an unreactive ammonium salt.[1][3][4] This salt is electrostatically shielded and no longer nucleophilic enough to attack the nitronium ion (NO₂⁺), effectively halting the desired reaction.

  • Product Instability: Even if some primary nitramine is formed, the product itself is often unstable and susceptible to decomposition under strongly acidic conditions.[1][2][5] This acid-catalyzed decomposition further drives down your isolated yield.[5]

Visualizing the Core Challenge

The following diagram illustrates the competing pathways that hinder direct nitration in acidic media.

G cluster_0 Reaction Environment: Strong Acid (e.g., HNO₃/H₂SO₄) Amine Primary Amine (R-NH₂) Product Desired Product (Primary Nitramine) R-NHNO₂ Amine->Product Desired Nitration (Slow/Inefficient) Salt Unreactive Ammonium Salt (R-NH₃⁺) Amine->Salt Rapid Protonation (Dominant Pathway) NitratingAgent Nitrating Agent (NO₂⁺) Decomp Decomposition Products Product->Decomp Acid-Catalyzed Decomposition G Start Primary Amine Protect Protecting Group Addition (e.g., Acylation) Start->Protect Nitrate N-Nitration Protect->Nitrate Deprotect Deprotection (e.g., Hydrolysis) Nitrate->Deprotect End Primary Nitramine Deprotect->End

Caption: Workflow for the protecting group strategy.

Solution B: Switch to Milder, Aprotic, or Basic Conditions

If a one-step synthesis is desired, moving to a non-acidic system is essential. The choice of reagent is critical and depends on your substrate's stability and functional groups.

Reagent/SystemConditionsCausality (Why it Works)Potential Issues & Troubleshooting
Dinitrogen Pentoxide (N₂O₅) [6]Neutral, Aprotic (e.g., CH₂Cl₂)N₂O₅ is a neutral, anhydrous source of the nitronium ion, avoiding the acidic medium that causes protonation. [6]Can be a powerful oxidizing agent, leading to decomposition of sensitive primary nitramines. [6]Troubleshoot: Run at low temperatures (-20 to 0 °C) and monitor reaction progress closely to avoid over-reaction.
Acetyl Nitrate (AcONO₂) [7]Mildly Acidic/AproticGenerated in situ from acetic anhydride and nitric acid, it is a milder nitrating agent than mixed acid, reducing salt formation and over-oxidation. [6][7]Highly moisture- and temperature-sensitive. [6]Can lead to acetylation of the amine. Troubleshoot: Ensure strictly anhydrous conditions. Use a non-nucleophilic solvent.
Cyanohydrin Nitrates [2][6]NeutralThese reagents transfer the nitro group under mild, non-acidic conditions, compatible with solvents like THF or acetonitrile. [6]Yields can be moderate (42-81%). [6]Not effective for electron-poor aromatic amines. [2]Troubleshoot: Optimize solvent and temperature; consider using the amine itself as the solvent if feasible.
Base-Promoted Nitration [3][6]Basic, CryogenicA strong base (e.g., butyllithium) deprotonates the amine, making it a highly reactive anion. This anion then reacts with an alkyl nitrate (e.g., ethyl nitrate). [3][6]Requires harsh organometallic bases and cryogenic temperatures (-78 °C), which can limit scalability and functional group compatibility. [6]Yields are often poor to moderate. [6]Troubleshoot: Ensure absolute exclusion of water and air. Optimize stoichiometry of the base.
Q3: My product is impure. I suspect side reactions like nitrosamine or nitrate ester formation. How do I confirm and prevent this?

Answer: Side reactions are common and depend heavily on the substrate and nitrating agent.

  • Nitrosamine Formation: This is a frequent side reaction, particularly when using reagents that can also act as nitrosating agents. [2]The presence of nitrosamines (R-NH-N=O) can often be detected by NMR or mass spectrometry.

    • Prevention: Consider using a nitro-transfer agent specifically designed to minimize nitrosamine formation, such as 2-(trifluoromethyl)-2-propyl nitrate, which has been reported to yield secondary nitramines with no detectable nitrosamine side-products. [2]* Nitrate Ester Formation: If your starting material contains hydroxyl (-OH) groups, they are often more easily nitrated than the primary amine, leading to the formation of nitrate esters (-ONO₂). [7] * Prevention: Protect the alcohol functionality (e.g., as an ester or ether) before proceeding with the N-nitration step. [7]The protecting group can be removed later if necessary.

  • Purification: Removing unreacted starting materials, side products, and residual reagents is crucial.

    • Residual Acid: Removing traces of strong acids like HNO₃ is vital for safety and stability, as their presence can lead to violent decomposition upon heating. [7]Careful neutralization and washing are required.

    • Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and purification of nitramines. [8]For aqueous samples, Solid-Phase Extraction (SPE) is a preferred method for extraction and cleanup before analysis. [8][9]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic strategies for obtaining primary nitramines?

Answer: There are four main strategies, and the best choice depends on the substrate's properties, particularly its acid sensitivity and the presence of other functional groups.

G cluster_P Most versatile; multi-step cluster_A Good for one-pot synthesis cluster_B For specific substrates cluster_R Niche application Start Select Primary Amine Substrate Decision1 Is the amine acid-sensitive or prone to protonation? Start->Decision1 Protect Strategy 1: Protecting Group (Amide, Carbamate) Decision1->Protect Yes Aprotic Strategy 2: Aprotic/Neutral Reagents (N₂O₅, AcONO₂) Decision1->Aprotic Yes Basic Strategy 3: Base-Promoted (BuLi, Alkyl Nitrate) Decision1->Basic Yes Aromatic Strategy 4: Direct Nitration (for electron-poor aromatics) Decision1->Aromatic No (and amine is part of an electron-deficient ring) P_Details Reduces basicity, then nitrate & deprotect. Good for complex molecules. Protect->P_Details Details A_Details Avoids protonation by using neutral reagents. Risk of oxidation. Aprotic->A_Details Details B_Details Requires cryogenic temps & strong base. Limited functional group tolerance. Basic->B_Details Details R_Details Works for heterocyclic amines where ring delocalization reduces basicity. Aromatic->R_Details Details

Caption: Decision workflow for selecting a primary nitramine synthesis strategy.

Q: What are the essential safety precautions for working with nitramines?

Answer: Safety is paramount. All nitrated compounds must be treated as potential explosives. [7]The energy released during decomposition can be significant.

  • Assume Instability: Treat all new nitramine products as sensitive and potentially explosive until proven otherwise through proper characterization (e.g., DSC, impact sensitivity tests).

  • Scale: Always begin work on a small, milligram scale. Only scale up after the material's stability has been thoroughly assessed.

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses, a face shield, a blast shield, and appropriate protective clothing.

  • Avoid Friction and Impact: Nitramines can be sensitive to mechanical stimuli. Avoid using metal spatulas or ground glass joints where friction can occur. Use Teflon or ceramic equipment where possible.

  • Reagent Hazards: Be aware of the specific hazards of the nitrating agents used. Concentrated nitric acid is highly corrosive, and reagents like N₂O₅ can be aggressive oxidizers. [10][7]Handle them in a chemical fume hood with appropriate precautions.

  • Workup and Isolation: Be cautious during workup. Explosions have been reported when attempting to remove residual nitric acid by heating. [7]Ensure complete neutralization and purification before any thermal analysis.

Q: Which analytical techniques are standard for characterizing primary nitramines?

Answer: A comprehensive characterization is necessary to confirm the structure, purity, and properties of the synthesized nitramine.

  • Structural Confirmation:

    • Multinuclear NMR: ¹H, ¹³C, and especially ¹⁴N NMR spectroscopy are essential for confirming the molecular structure. [11] * Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify characteristic functional group vibrations, such as the N-NO₂ stretches. [11] * Mass Spectrometry (MS): Confirms the molecular weight of the compound. [11]* Purity and Quantification:

    • High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for separating and quantifying nitramines and related compounds from a mixture. [8] * Gas Chromatography (GC): Can also be used, but care must be taken as thermally labile nitramines like HMX and RDX can decompose in the injection port if conditions are not optimized. [9]* Energetic Properties and Stability:

    • Differential Scanning Calorimetry (DSC): Used to determine the melting point and decomposition temperature, providing crucial information about thermal stability. [11] * Bomb Calorimetry: Measures the heat of combustion, which is used to calculate the heat of formation and predict energetic performance. [11]

References
  • Primary Nitramines Synthesis Review. (n.d.). Scribd. Retrieved from [Link]

  • McAteer, D., Pons, J.-F., Wilson, I., & Cavaye, H. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). CORE. Retrieved from [Link]

  • Olsen, J. C. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. Retrieved from [Link]

  • Antonsen, S. G., Aursnes, M., Smith, H. G., Dye, C., & Stenstrøm, Y. (2016). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. Molecules, 21(12), 1738. Retrieved from [Link]

  • McAteer, D., Pons, J.-F., Wilson, I., & Cavaye, H. (2016). Nitration of primary amines to form primary nitramines (Review). ResearchGate. Retrieved from [Link]

  • McAteer, D., Pons, J.-F., Wilson, I., & Cavaye, H. (2016). Nitration of Primary Amines to Form Primary Nitramines (Review). Cranfield University CERES. Retrieved from [Link]

  • Antonsen, S. G., Aursnes, M., Smith, H. G., Dye, C., & Stenstrøm, Y. (2016). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. PubMed. Retrieved from [Link]

  • Barrott, J., Denton, I. N., & Lamberton, A. H. (1953). Nitramines and nitramides. Part IV. The acid-catalysed decomposition of primary nitramines. Journal of the Chemical Society (Resumed), 1998. Retrieved from [Link]

  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CLIMIT. Retrieved from [Link]

  • Zlotin, S. G., Zharkov, M. N., Kuchurov, I. V., & Strelenko, Y. A. (2017). Safe and Convenient Synthesis of Primary N-Nitramines in the Freon Media. ResearchGate. Retrieved from [Link]

  • Primary Nitramines Synthesis Review. (n.d.). Scribd. Retrieved from [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Olsen, J. C. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. Retrieved from [Link]

  • Klapötke, T. M., & Schmid, P. C. (2012). Primary Nitramines Related to Nitroglycerine: 1-Nitramino-2,3-dinitroxypropane and 1,2,3-Trinitraminopropane. Propellants, Explosives, Pyrotechnics, 37(4), 425-431. Retrieved from [Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (2012). European Commission. Retrieved from [Link]

  • Wright, G. F. (1948). CATALYZED NITRATION OF AMINES: III. THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES. Canadian Journal of Research, 26b(1), 14-20. Retrieved from [Link]

  • Karaca, G. (2022). An Introduction to the Synthesis of High-energy Materials. Organic Chemistry Research. Retrieved from [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. (1995). Defense Technical Information Center. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in the Analysis of Atmospheric Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of atmospheric amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the analysis of atmospheric amines, providing step-by-step guidance to identify and resolve them.

Scenario 1: You are observing significant signal suppression or enhancement for your target amines.

Question: My analyte signal is much lower (or unexpectedly higher) in the sample matrix compared to the pure solvent standard. What is causing this, and how can I fix it?

Answer:

This is a classic sign of matrix effects, where co-eluting components from your sample interfere with the ionization of your target amines in the mass spectrometer source.[1][2][3] This can lead to inaccurate quantification.[2]

Diagnostic Workflow:
  • Quantify the Matrix Effect: First, it's crucial to determine the extent of the suppression or enhancement. This can be done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the same analyte in a neat solvent standard.[2] A value below 100% indicates suppression, while a value above 100% suggests enhancement.[2]

  • Identify the Source of Interference:

    • Early Eluting Compounds: If you see suppression at the beginning of your chromatogram, highly polar, water-soluble compounds that are poorly retained on a reversed-phase column might be the culprits.

    • Late Eluting Compounds: Interference at the end of a gradient may be due to strongly retained, non-polar compounds like lipids.

    • Co-elution: If the effect is specific to your analyte's retention time, a co-eluting matrix component is the likely cause.

Mitigation Strategies:
  • Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][4]

    • Solid-Phase Extraction (SPE): This is a powerful technique to clean up your sample. For polar amines, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent can be effective.

    • Liquid-Liquid Extraction (LLE): This can be used to partition your amines of interest away from interfering matrix components based on their solubility.

    • Sample Dilution: A simple approach is to dilute your sample.[1][5] This can reduce the concentration of interfering matrix components, but be mindful that it will also lower the concentration of your analyte.[5] This is a viable option when your assay has high sensitivity.[5][6]

  • Chromatographic Optimization:

    • Change the Stationary Phase: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, to better separate your amines from interferences.

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar amines that are poorly retained in reversed-phase chromatography, HILIC is an excellent alternative.[7][8][9] It uses a polar stationary phase with a high organic mobile phase, which can also enhance ESI-MS sensitivity.[9][10]

    • Adjust the Mobile Phase: Modifying the pH or buffer composition of your mobile phase can alter the retention times of both your analytes and the interfering compounds, potentially resolving the co-elution. Using volatile buffers like ammonium formate or acetate is recommended for MS compatibility.[10]

  • Diagram: Troubleshooting Signal Suppression/Enhancement

    Caption: A workflow for diagnosing and mitigating matrix effects.

Scenario 2: Poor reproducibility of results across different sample batches.

Question: I am getting inconsistent quantitative results for the same sample type analyzed on different days or from different sources. How can I improve the reproducibility?

Answer:

Variability in sample matrices can significantly impact assay consistency.[1] The key to improving reproducibility is to use an appropriate internal standard that can compensate for these variations.

Best Practices for Ensuring Reproducibility:
  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[5][11] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[11][12]

    • Why it works: The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized.[4]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[1][4] This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.

Experimental Protocol: Implementing a SIL Internal Standard
  • Selection: Choose a SIL analog for each of your target amines. The mass difference should be sufficient to prevent isotopic crosstalk.

  • Spiking: Add a known concentration of the SIL internal standard to all samples, calibration standards, and quality controls before any sample preparation steps.

  • Data Analysis: Quantify your target amines by plotting the ratio of the analyte response to the SIL internal standard response against the analyte concentration.

Table: Comparison of Internal Standard Strategies
Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Co-elutes with analyte, experiences identical matrix effects.[11] Provides the most accurate correction.[5]Can be expensive. Potential for isotopic crosstalk if not chosen carefully.
Structural Analog More affordable than SIL standards.May not co-elute perfectly with the analyte. May experience different matrix effects.
No Internal Standard Simple and inexpensive.Highly susceptible to inaccuracies due to matrix effects. Not recommended for quantitative analysis in complex matrices.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in atmospheric amine analysis?

A1: The "matrix" in atmospheric samples can be complex and includes a variety of organic and inorganic compounds. Common sources of interference include:

  • Inorganic Salts: Ammonium sulfate and ammonium nitrate are abundant in atmospheric aerosols and can cause significant ion suppression.

  • Organic Acids: Carboxylic acids and other polar organic compounds can co-elute with amines and compete for ionization.

  • Other Nitrogen-Containing Compounds: The atmospheric matrix contains numerous other organic nitrogen compounds that can interfere with the analysis of target amines.

Q2: How can derivatization help in minimizing matrix effects?

A2: Derivatization is a chemical modification of the analyte to improve its analytical properties.[13][14] For atmospheric amines, derivatization can be highly beneficial for several reasons:

  • Improved Chromatographic Retention: Amines, especially small, polar ones, have poor retention on traditional reversed-phase columns. Derivatization can increase their hydrophobicity, leading to better retention and separation from polar interferences.[15]

  • Enhanced Ionization Efficiency: Derivatization can introduce a readily ionizable group, increasing the sensitivity of the analysis.[13]

  • Reduced Susceptibility to Matrix Effects: By altering the chemical properties of the amines, derivatization can shift their retention time away from co-eluting matrix components. Some derivatizing agents are known to be less influenced by matrix effects.[15]

  • Common Derivatization Reagents: Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are commonly used for the derivatization of amines.[16][17]

Q3: When should I choose HILIC over reversed-phase LC for my analysis?

A3: The choice between HILIC and reversed-phase liquid chromatography (RPLC) depends on the polarity of your target amines.

  • Choose HILIC when:

    • Your target amines are highly polar and show poor or no retention on RPLC columns.[8][10]

    • You need to separate your amines from non-polar or moderately polar matrix interferences.

    • You want to take advantage of the high organic content of the mobile phase for enhanced ESI-MS sensitivity.[9]

  • Stick with RPLC when:

    • Your target amines are less polar or have been derivatized to increase their hydrophobicity.

    • Your primary interferences are highly polar compounds that will elute in the void volume.

    • You have well-established RPLC methods that provide adequate separation and sensitivity.

Q4: What is the "standard addition" method, and when should I use it?

A4: The standard addition method is a calibration technique where the sample is spiked with known concentrations of the analyte.[18] A calibration curve is then constructed for each individual sample.[18] This method is particularly useful when:

  • You do not have access to a suitable blank matrix for matrix-matched calibration.

  • The matrix composition varies significantly from sample to sample.

  • You are dealing with very complex and unpredictable matrix effects.

While effective, the standard addition method is more laborious and time-consuming than using a SIL internal standard, especially for a large number of samples.[18]

Diagram: Decision Tree for Mitigation Strategy

Caption: A decision tree for selecting a strategy to minimize matrix effects.

References

  • Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions - Infinix Bio. (2026, February 9).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15).
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. (2023, August 21).
  • US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31).
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2026, February 12).
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC. (2022, September 5).
  • Hydrophilic Interaction Liquid Chromatography – HILIC - Element Lab Solutions.
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure | Analytical Chemistry - ACS Publications. (2017, January 19).
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. (2020, September 25).
  • Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents | Request PDF - ResearchGate. (2025, August 10).
  • How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. (2025, September 26).
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2020, December 19).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
  • Is there a "gold standard" for amino acid derivatization for LC/MS analysis? - ResearchGate. (2019, January 2).
  • Chemical derivatization processes applied to amine determination in samples of different matrix composition. - Semantic Scholar.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

Sources

enhancing the sensitivity of nitramine detection in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Sensitivity of Nitramine Analysis in Complex Mixtures (Biological/Environmental) Audience: Bioanalytical Scientists, Toxicologists, and R&D Chemists.

Scope & Disambiguation: Nitramine vs. Nitrosamine

READ THIS FIRST: Before proceeding, confirm your analyte class. This guide focuses on Nitramines (


 or 

), such as HMX, RDX, Tetryl, and CL-20 .
  • If you are analyzing Nitrosamines (e.g., NDMA, NDEA) related to the current FDA/EMA pharmaceutical impurity crisis, the ionization physics are opposite. Nitrosamines require Positive Mode ESI (

    
    ) .[1]
    
  • Nitramines possess high electron affinity and extremely low proton affinity. They require Negative Mode ESI/APCI and rely on Adduct Formation for femtogram-level sensitivity.

Module 1: Ionization Physics & Sensitivity Enhancement

The Core Challenge: Nitramines are notoriously difficult to ionize in standard acidic mobile phases (0.1% Formic Acid) because the nitro group is strongly electron-withdrawing, destabilizing the protonated ion


.

Troubleshooting Q&A

Q: I am seeing no signal or very poor S/N for HMX/RDX in Positive Mode ESI. What is wrong? A: You are fighting the chemistry. Nitramines do not readily form stable cations. You must switch to Negative Ion Mode (ESI-) and force the formation of stable adducts. The most sensitive pathways are typically


 (Acetate adduct), 

(Chloride adduct), or

(Nitrate adduct).

Q: How do I induce specific adduct formation to boost sensitivity? A: You must introduce a "dopant" into your mobile phase.

  • Acetate Adducts: Add 0.5–5 mM Ammonium Acetate. This is the standard approach but may suffer from background noise.

  • Chloride Adducts (Ultra-High Sensitivity): Add trace chlorinated solvents (e.g., 0.01% Chloroform or Ammonium Chloride) post-column. The

    
     adduct is often 10–50x more intense than the deprotonated ion 
    
    
    
    .
  • Nitrate Adducts: Post-column infusion of Ammonium Nitrate can stabilize nitramines as

    
    , which is highly specific to the nitro group.
    

Q: My calibration curve is non-linear at low concentrations. Why? A: This is often due to "Adduct Competition." If your mobile phase is not strictly controlled, the analyte might split its signal between


, 

, and

.
  • Fix: Flood the source with one specific anion (e.g., Acetate) to force >95% of the analyte into a single m/z state.

Visualization: Ionization Decision Tree

IonizationLogic Start Select Analyte Class Check Is it a Nitramine? (R-N-NO2) Start->Check Nitrosamine Nitrosamine (NDMA) Use ESI(+) / APCI(+) Target: [M+H]+ Check->Nitrosamine No (N-N=O) Nitramine Nitramine (HMX, RDX) Use ESI(-) / APCI(-) Check->Nitramine Yes Strategy Select Adduct Strategy Nitramine->Strategy Acetate Standard Sensitivity Add 5mM NH4OAc Target: [M+CH3COO]- Strategy->Acetate Chloride High Sensitivity Dope with CHCl3 Target: [M+Cl]- Strategy->Chloride Nitrate High Specificity Dope with NH4NO3 Target: [M+NO3]- Strategy->Nitrate

Figure 1: Decision matrix for selecting ionization modes and adduct strategies based on analyte chemistry.

Module 2: Sample Preparation in Complex Mixtures

The Core Challenge: In plasma, tissue, or soil, matrix components (phospholipids, humic acids) suppress ionization. Standard protein precipitation (PPT) is insufficient for trace nitramine analysis.

Troubleshooting Q&A

Q: I have low recovery of RDX from plasma using standard SPE C18 cartridges. Why? A: RDX and HMX are relatively polar. They often break through standard C18 cartridges if the loading step contains any organic solvent.

  • Fix 1 (Sorbent): Switch to Polymeric Divinylbenzene (DVB) or Porapak RDX phases. These retain polar nitro-compounds better than silica-based C18.

  • Fix 2 (Loading): Ensure your sample loading buffer is <5% organic. Dilute plasma 1:10 with water before loading.

Q: Is there a better alternative to SPE for nitramines? A: Yes. Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is often superior for nitramines in bio-fluids.

  • Mechanism: Adding high concentrations of salt (NaCl or Ammonium Sulfate) to the aqueous phase decreases the solubility of nitramines, forcing them into a small volume of organic solvent (Acetonitrile). This avoids the pore-clogging issues of SPE.

Protocol: High-Efficiency SALLE for Nitramines
StepActionCritical Technical Note
1. Aliquot 200 µL Plasma/SerumSpike with Internal Standard (e.g.,

-RDX).
2. Precipitate Add 600 µL Acetonitrile (ACN)Vortex 1 min to precipitate proteins.
3. Salt Addition Add 200 mg NaCl (Solid)The solution must become saturated.
4. Phase Separation Centrifuge @ 10,000g for 5 minThree layers form: Precipitate (bottom), Salt water (middle), ACN (top).
5. Harvest Remove top organic layerNitramines partition >90% into the ACN phase.
6. Analysis Inject directly or evaporate/reconstituteIf evaporating, do not use temps >40°C (thermal degradation risk).
Module 3: Chromatographic Resolution

The Core Challenge: HMX and RDX are structurally similar and can co-elute with matrix interferences.

Troubleshooting Q&A

Q: My HMX peak is tailing significantly. A: Nitramines can interact with active silanol sites on silica columns.

  • Fix: Use a "End-capped" column or a Phenyl-Hexyl stationary phase. The pi-pi interaction between the phenyl ring and the nitro group provides unique selectivity and sharper peak shapes compared to C18.

Q: Can I use Methanol as my organic mobile phase? A: You can, but Acetonitrile (ACN) is preferred for Negative Mode ESI sensitivity. Methanol is protic and can interfere with the formation of a stable negative charge cloud in the source, whereas Aprotic ACN supports the discharge process better for these analytes.

Visualization: SALLE Workflow

SALLE_Workflow cluster_mech Mechanism Sample Complex Sample (Plasma/Soil) ProteinPrep Add ACN (Precipitation) Sample->ProteinPrep SaltAdd Add NaCl (Saturation) ProteinPrep->SaltAdd Centrifuge Centrifuge (Phase Separation) SaltAdd->Centrifuge Extract Top Layer (ACN) Contains Nitramines Centrifuge->Extract Salting Out Effect Inject LC-MS/MS (Neg Mode) Extract->Inject Mech High Ionic Strength forces analyte into Organic Phase

Figure 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow for maximizing recovery from complex matrices.

References & Authoritative Grounding
  • Pan, X., et al. (2006). "Simultaneous determination of RDX and HMX in rat plasma by LC-MS/MS." Frontiers in Pharmacology. (Demonstrates negative mode ESI and adduct usage in bio-matrices). Source:

  • EPA Method 8330B. "Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." US Environmental Protection Agency. (The Gold Standard for SPE and Salting-out extraction of nitramines). Source:

  • Holmgren, E., et al. "A LC-MS method allowing the analysis of HMX and RDX... using chloride adducts." ResearchGate.[2][3] (Validates the use of chlorinated dopants for sensitivity). Source:

  • Mitch, W.A., et al. "Measurement of Nitrosamine and Nitramine Formation." Environmental Science & Technology. (Differentiation of Nitramine vs Nitrosamine analysis). Source:

Sources

Navigating the Nuances of 2-Methyl-2-(nitroamino)-1-propanol (AMPNO2) in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-(nitroamino)-1-propanol (AMPNO2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of AMPNO2 in solution. As a niche compound, understanding its behavior is critical for reproducible and accurate experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Methyl-2-(nitroamino)-1-propanol in solution.

1. What are the primary stability concerns for 2-Methyl-2-(nitroamino)-1-propanol in aqueous solutions?

While specific data for 2-Methyl-2-(nitroamino)-1-propanol is limited, based on the chemistry of related nitramines, the primary stability concern in aqueous solutions is its susceptibility to hydrolysis, particularly under alkaline conditions.[1][2][3] The nitroamino group can be subject to nucleophilic attack, leading to degradation. The rate of hydrolysis is influenced by pH and temperature.

2. What is the expected effect of pH on the stability of AMPNO2 solutions?

Nitramines generally exhibit increased rates of hydrolysis at pH values above 10.[1][2][3] Therefore, it is anticipated that 2-Methyl-2-(nitroamino)-1-propanol will be most stable in neutral to slightly acidic aqueous solutions (pH 5-7). A study on dimethylnitramine and MEA-nitramine showed that their hydrolysis lifetimes are over a year and are independent of pH in the 5-9 range.[4] Strongly alkaline conditions should be avoided during long-term storage or in experimental procedures where the stability of the compound is critical.

3. What are the likely degradation products of 2-Methyl-2-(nitroamino)-1-propanol in solution?

Based on studies of other nitramines, a likely degradation pathway for 2-Methyl-2-(nitroamino)-1-propanol in aqueous solution involves the initial cleavage of the N-NO2 bond, a process known as denitration, to release a nitrite ion (NO2-).[1][2][3] This initial step can lead to the formation of 2-amino-2-methyl-1-propanol (AMP) and other smaller molecules through subsequent decomposition of the resulting intermediate.

4. What are the recommended storage conditions for solutions of 2-Methyl-2-(nitroamino)-1-propanol?

To ensure the stability of 2-Methyl-2-(nitroamino)-1-propanol solutions, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) is advisable to slow down potential degradation processes. For long-term storage, freezing (-20 °C or lower) may be considered, although freeze-thaw cycles should be minimized.

  • Use buffered solutions: If working in an aqueous medium, using a buffer to maintain a neutral to slightly acidic pH (pH 5-7) is recommended.

  • Use aprotic solvents for long-term storage: For long-term storage of the pure compound in solution, using a dry, aprotic solvent such as acetonitrile or dichloromethane may be preferable to aqueous solutions to prevent hydrolysis.

5. How can I monitor the stability of my 2-Methyl-2-(nitroamino)-1-propanol solution over time?

The stability of your solution can be monitored by periodically analyzing the concentration of the parent compound using a validated analytical method. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) are suitable for this purpose.[5] A decrease in the peak area of 2-Methyl-2-(nitroamino)-1-propanol and the appearance of new peaks corresponding to degradation products would indicate instability.

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot common experimental issues related to the stability of 2-Methyl-2-(nitroamino)-1-propanol.

Issue 1: Inconsistent or lower-than-expected concentrations of AMPNO2 in freshly prepared aqueous solutions.
Possible Cause Troubleshooting Steps
Degradation during dissolution 1. Verify pH of the water: Use a calibrated pH meter to check the pH of the deionized water used for preparing the solution. If the pH is alkaline, adjust it to a neutral range (pH 6-7) with a dilute acid (e.g., 0.1 M HCl) before adding the compound. 2. Control temperature: Prepare the solution at room temperature or below. Avoid heating to dissolve the compound. Sonication in a cool water bath can be used as an alternative.
Inaccurate weighing or dilution 1. Verify balance calibration: Ensure the analytical balance is properly calibrated. 2. Check volumetric glassware: Use calibrated volumetric flasks and pipettes for accurate dilutions.
Issue 2: Loss of AMPNO2 during experimental workup involving aqueous extraction.
Possible Cause Troubleshooting Steps
Hydrolysis in aqueous phase 1. Minimize contact time: Reduce the time the compound is in contact with the aqueous phase as much as possible. 2. Control pH of the aqueous phase: If possible, adjust the pH of the aqueous phase to neutral or slightly acidic before extraction. 3. Work at low temperatures: Perform the extraction on ice to slow down potential degradation.
Partitioning into the aqueous phase 1. Optimize extraction solvent: If the compound is partitioning into the aqueous layer, consider using a more polar organic solvent for extraction. 2. Perform multiple extractions: Conduct several extractions with smaller volumes of the organic solvent to improve recovery.
Issue 3: Gradual decrease in AMPNO2 concentration in stored solutions.
Possible Cause Troubleshooting Steps
Slow hydrolysis or decomposition 1. Re-evaluate storage conditions: Refer to the recommended storage conditions in the FAQ section. Ensure the solution is stored at the correct temperature, protected from light, and at an appropriate pH. 2. Consider solvent change: For long-term storage, consider preparing the stock solution in a dry, aprotic solvent like acetonitrile.
Microbial degradation 1. Filter-sterilize aqueous solutions: For long-term storage of aqueous solutions, consider passing them through a 0.22 µm filter to remove any microbial contamination.

III. Experimental Protocols & Data

Protocol 1: Stability Assessment of 2-Methyl-2-(nitroamino)-1-propanol in Aqueous Buffers

This protocol outlines a method to assess the stability of AMPNO2 at different pH values.

  • Prepare buffer solutions: Prepare aqueous buffer solutions at pH 5 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).

  • Prepare stock solution: Prepare a concentrated stock solution of 2-Methyl-2-(nitroamino)-1-propanol in acetonitrile.

  • Prepare test solutions: Dilute the stock solution into each of the buffer solutions to a final concentration of 10 µg/mL.

  • Initial analysis (T=0): Immediately analyze an aliquot of each test solution using a validated HPLC-UV or LC-MS method to determine the initial concentration.

  • Incubation: Store the remaining test solutions at a controlled temperature (e.g., 25 °C or 40 °C) and protected from light.

  • Time-point analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze it to determine the concentration of 2-Methyl-2-(nitroamino)-1-propanol.

  • Data analysis: Plot the concentration of the compound as a function of time for each pH condition to determine the degradation kinetics.

Data Presentation: Expected Stability Profile of a Nitramine in Aqueous Solution

The following table provides a hypothetical summary of the stability of a nitramine based on general knowledge. This should be used as a guideline for what to expect for 2-Methyl-2-(nitroamino)-1-propanol.

pHTemperature (°C)Half-life (t½)
5.025> 1 year
7.025> 1 year
9.025Months to a year
11.025Days to weeks

IV. Visualizing Potential Degradation

Diagram 1: Hypothetical Hydrolytic Degradation Pathway of 2-Methyl-2-(nitroamino)-1-propanol

The following diagram illustrates a plausible degradation pathway for 2-Methyl-2-(nitroamino)-1-propanol in an aqueous solution, initiated by denitration.

AMPNO2 2-Methyl-2-(nitroamino)-1-propanol Intermediate Unstable Intermediate AMPNO2->Intermediate + H2O (Hydrolysis) AMP 2-Amino-2-methyl-1-propanol Intermediate->AMP Denitration Nitrite Nitrite (NO2-) Intermediate->Nitrite Other Other Degradation Products AMP->Other

Caption: Plausible degradation of AMPNO2 via hydrolysis.

Diagram 2: Troubleshooting Workflow for AMPNO2 Instability

This workflow provides a logical sequence for diagnosing stability issues with 2-Methyl-2-(nitroamino)-1-propanol solutions.

start Inconsistent/Low AMPNO2 Concentration check_prep Review Solution Preparation Protocol start->check_prep check_pH Measure pH of Solution check_prep->check_pH ph_issue pH out of optimal range (5-7)? check_pH->ph_issue check_temp Verify Storage/Handling Temperature temp_issue Elevated temperature exposure? check_temp->temp_issue check_analysis Validate Analytical Method analysis_issue Analytical method validated? check_analysis->analysis_issue ph_issue->check_temp No adjust_ph Adjust pH to 5-7 ph_issue->adjust_ph Yes temp_issue->check_analysis No control_temp Store at 2-8°C, avoid heat temp_issue->control_temp Yes validate_method Perform method validation analysis_issue->validate_method No stable Solution Stable analysis_issue->stable Yes adjust_ph->stable control_temp->stable validate_method->stable

Caption: Workflow for diagnosing AMPNO2 instability.

V. References

  • Hawari, J., et al. (2003). Alkaline Hydrolysis of the Cyclic Nitramine Explosives RDX, HMX, and CL-20: New Insights into Degradation Pathways Obtained by the Observation of Novel Intermediates. Environmental Science & Technology, 37(9), 1838–1843. [Link]

  • OSTI. (2003). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20 : New insights into the degradation pathways obtained by the observation of novel intermediates. OSTI.GOV. [Link]

  • Academia.edu. (n.d.). Alkaline Hydrolysis of the Cyclic Nitramine Explosives RDX, HMX, and CL-20: New Insights into Degradation Pathways Obtained by the Observation of Novel Intermediates. Retrieved from [Link]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(35), 7502–7519. [Link]

  • Gassnova. (2011). Hydrolysis of Nitramines. Gassnova. [Link]

  • Nielsen, C. J. (2011). Hydrolysis of nitramines. University of Oslo.

  • Royal Society of Chemistry. (2014). A review of available analytical technologies for qualitative and quantitative determination of nitramines. Environmental Science: Processes & Impacts. [Link]

Sources

Technical Support Center: Extraction Optimization for 2-Methyl-2-(nitroamino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-EXT-MNP-01 Subject: Optimization of Extraction Protocols from Air Sampling Filters Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely targeting 2-Methyl-2-(nitroamino)-1-propanol , a specific nitramine degradation product often found in Carbon Capture and Storage (CCS) applications or as a trace impurity in pharmaceutical buffers derived from 2-Amino-2-methyl-1-propanol (AMP).

Unlike its parent amine, this nitramine lacks a basic protonation site, altering its solubility profile and interaction with filter media. This guide moves beyond generic "organic extraction" to address the specific polarity and stability challenges of hydroxylated nitramines.

Module 1: The Optimized Extraction Protocol

Context: Standard gravimetric or generic volatile organic compound (VOC) methods often fail for this analyte due to its high polarity and thermal instability. The following protocol is the "Gold Standard" derived from trace analysis of nitramines in industrial hygiene.

The "Cold-Sonic" Extraction Workflow

Objective: Maximize recovery (>90%) while minimizing thermal degradation.

ParameterSpecificationTechnical Rationale
Filter Media PTFE (Teflon) or Quartz Fiber Cellulose filters bind polar hydroxyl groups. PTFE is inert; Quartz is acceptable if pre-baked but risks active site adsorption.
Solvent System Acetonitrile (ACN) : Water (90:10 v/v) The nitramine is polar. 10% water disrupts hydrogen bonding with the filter, while ACN ensures solubility and LC-MS compatibility.
Extraction Mode Ultrasonic Bath (Controlled Temp) Mechanical shaking is often insufficient for deep pore extraction. Sonication provides cavitation energy to desorb the analyte.
Temperature < 30°C (Strict) Nitramines are thermally labile. Sonication generates heat; use an ice bath or pulsed cycles to prevent degradation.
Time 30 Minutes Equilibrium is typically reached by 20 mins; 30 mins ensures exhaustive extraction without promoting degradation.
Step-by-Step Methodology
  • Preparation: Transfer the filter (carefully folded, sample side in) into a 20 mL amber scintillation vial.

  • Solvent Addition: Add exactly 5.0 mL of the ACN:Water (90:10) extraction solvent.[1] Ensure the filter is fully submerged.

  • Sonication: Place the vial in an ultrasonic bath.

    • Critical: Maintain bath water temperature < 30°C. If the bath lacks cooling, add ice.

    • Duration: Sonicate for 30 minutes.

  • Filtration: Draw the extract through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

    • Why? Glass fiber particulates from sampling filters can clog HPLC columns.

  • Storage: Analyze immediately or store at 4°C.

Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Sampled Filter (PTFE/Quartz) Vial Amber Vial + 5mL ACN:H2O (90:10) Start->Vial Transfer Sonic Ultrasonic Extraction (30 min @ <30°C) Vial->Sonic Submerge Filter Syringe Filtration (0.2 µm PTFE) Sonic->Filter Extract Analysis LC-MS/MS Analysis Filter->Analysis Inject

Caption: Optimized "Cold-Sonic" workflow minimizing thermal stress while maximizing desorption.

Module 2: Troubleshooting & FAQs

Q1: My spike recovery is consistently low (< 70%). What is happening?

Diagnosis: This is typically an Adsorption-Desorption Mismatch . The hydroxyl group (-OH) on the propanol chain can form strong hydrogen bonds with silanol groups on glass/quartz filters.

Corrective Actions:

  • Switch Solvent: If using 100% Acetonitrile, switch to Methanol (MeOH) . Methanol is a stronger protic solvent and can "out-compete" the filter surface for hydrogen bonding sites.

    • Caution: Ensure your LC method can tolerate Methanol (it has higher backpressure and different elution strength than ACN).

  • Add a Modifier: Add 0.1% Formic Acid or Ammonium Acetate to the extraction solvent. This buffers the pH and can suppress ionization of active sites on the filter.

  • Check the Filter: If you are using Glass Fiber (GF) filters, switch to PTFE . GF filters are notorious for irreversible binding of polar amines/nitramines.

Q2: I see "Ghost Peaks" or carryover in my chromatogram.

Diagnosis: The nitramine is sticky. Corrective Actions:

  • Needle Wash: Ensure your autosampler needle wash involves a strong organic solvent (e.g., 100% MeOH or Isopropanol) to remove residues between injections.

  • Column Choice: If using a C18 column, the polar analyte might be eluting in the void volume (unretained) and co-eluting with salts. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 to retain the polar nitramine away from the solvent front.

Q3: The analyte concentration drops if I wait 24 hours to analyze.

Diagnosis: Photolytic or Hydrolytic Degradation .[2] Nitramines (


) are generally more stable than nitrosamines (

), but the presence of the hydroxyl group makes them susceptible to complex degradation pathways.

Corrective Actions:

  • Amber Glass: strictly required. UV light can cleave the N-N bond.

  • pH Stability: Avoid storing the extract in highly alkaline conditions. The extraction solvent should be neutral or slightly acidic.

  • Temperature: Store autosampler trays at 4°C-10°C. Do not leave samples at room temperature overnight.

Module 3: Diagnostic Logic Tree

Use this decision tree to diagnose extraction failures during method validation.

TroubleshootingTree Issue Problem Detected Recovery Low Recovery (<80%) Issue->Recovery Precision Poor Precision (RSD >15%) Issue->Precision FilterCheck Check Filter Type Recovery->FilterCheck Is filter Glass/Quartz? TempCheck Check Extraction Temp Precision->TempCheck Is bath hot? Homogeneity Check Filter Loading Precision->Homogeneity Temp OK SolventCheck Check Solvent Polarity FilterCheck->SolventCheck No (Already PTFE) Action1 Switch to PTFE FilterCheck->Action1 Yes Action2 Add Water/Modifier (Increase Polarity) SolventCheck->Action2 If 100% Organic Action3 Use Ice Bath (Prevent Degradation) TempCheck->Action3 Yes (>30°C) Action4 Ensure Full Submersion Homogeneity->Action4

Caption: Decision matrix for diagnosing recovery and precision failures in nitramine extraction.

References

  • Gassnova. (2012). Nitramine analysis procedures development and screening toxicity study. The Health and Environmental TQP Amine 3 Project. Link (Note: General reference for CCS Nitramine protocols).

  • OSHA. (1992). Method PV2145: 2-Amino-2-Methyl-1-Propanol.[3] Occupational Safety and Health Administration. Link (Reference for parent amine handling).

  • NIOSH. (2003). Nitrosamines: Method 2522. National Institute for Occupational Safety and Health. Link (Standard for handling N-N bonded species).

  • Reynolds, A. et al. (2012). Emissions of Nitrosamines and Nitramines from Carbon Capture Plants.[2][4] Energy Procedia. (Establishes the context of AMP degradation products).

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated against internal quality standards and relevant regulatory requirements (e.g., ICH Q2(R1)) before routine use.

Sources

Validation & Comparative

Technical Validation Guide: PTR-ToF-MS for Real-Time 2-Methyl-2-(nitroamino)-1-propanol (MNP) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitramine Challenge

2-Methyl-2-(nitroamino)-1-propanol (MNP, often denoted as AMPNO2 in Carbon Capture literature) is a primary degradation product of the amine solvent 2-amino-2-methyl-1-propanol (AMP).[1] As the pharmaceutical and Carbon Capture and Storage (CCS) industries face stricter regulations regarding nitrosamine and nitramine impurities, the limitations of offline chromatography have become a critical bottleneck.

Conventional methods like LC-MS/MS, while specific, suffer from low temporal resolution (hours/days) and potential artifact formation during sample concentration. This guide validates PTR-ToF-MS as a superior alternative for real-time, online quantification of MNP, offering single-digit pptV sensitivity without sample preparation.

Technical Rationale: Why PTR-ToF-MS?

The quantification of MNP (


, MW 134.13  g/mol ) presents unique challenges due to its high polarity, thermal instability, and "sticky" nature.
The Ionization Mechanism

PTR-MS utilizes a "soft" ionization technique via hydronium ions (


). Unlike Electron Impact (EI) in GC-MS, which shatters the fragile N-NO2 bond, PTR transfers a proton to MNP:


  • Target Ion:

    
     135.14 (Protonated MNP).
    
  • Advantage: This process occurs at low energy, preserving the molecular ion and allowing for direct quantification of the parent molecule.

Comparative Analysis: PTR-ToF-MS vs. Alternatives

The following matrix compares PTR-ToF-MS against the current industry standards (LC-MS/MS and GC-MS) specifically for nitramine analysis.

FeaturePTR-ToF-MS (Validated Method)LC-MS/MS (Offline Standard)GC-MS (Traditional)
Temporal Resolution Real-time (<100 ms) Low (30-60 min/sample)Low (45-90 min/sample)
Sample Prep None (Direct Injection) High (Extraction/Concentration)High (Derivatization required)
Thermal Artifacts Minimal (Soft Ionization)LowHigh (Thermal degradation in injector)
Limit of Detection < 10 pptV < 1 pptV (after concentration)~1 ppb (after derivatization)
Throughput Continuous MonitoringBatch ProcessingBatch Processing
Compound Specificity High (Exact Mass)Very High (Retention Time + MS/MS)High (Spectral Library)

Critical Insight: While LC-MS/MS remains the confirmatory "gold standard" for regulatory reporting, it is blind to transient emission spikes. PTR-ToF-MS fills this gap, providing the temporal granularity required for process control and leak detection.

Experimental Validation Protocol

To validate PTR-ToF-MS for MNP, we must address two physical challenges: surface adsorption (memory effects) and fragmentation control.

Instrumental Setup & Workflow

The system configuration requires a specialized inlet to prevent MNP from condensing on transfer lines.

G Sample Sample Source (Flue Gas / Headspace) Inlet Heated Inlet Line (SilcoNert®, 100°C) Sample->Inlet Flow: 100-500 sccm Drift Drift Tube Reactor (P = 2.2 mbar, T = 100°C) Inlet->Drift No Condensation LCU Liquid Calibration Unit (Standard Addition) LCU->Inlet Calibration Pulse TOF ToF Analyzer (m/Δm > 4000) Drift->TOF Ion Extraction Data Data Processing (m/z 135.14 Extraction) TOF->Data TofDaq

Figure 1: Validated workflow for MNP analysis. Note the heated SilcoNert® transfer lines are mandatory to minimize memory effects.

Optimization of Ratio (The "Softness" Parameter)

The reduced electric field (


) in the drift tube controls the collision energy.
  • Standard Mode (130 Td): High sensitivity for VOCs, but causes MNP to lose the nitro group (

    
    ), forming a fragment at 
    
    
    
    89.
  • Validated Mode (80 Td): Lower energy minimizes fragmentation.

    • Protocol: Lower drift voltage to achieve ~80 Townsend (Td).[2]

    • Result: The signal shifts predominantly to the parent ion

      
      , improving selectivity.
      
Calibration Strategy (Liquid Calibration Unit)

Gas standards for nitramines are unstable. We utilize a Liquid Calibration Unit (LCU) to nebulize aqueous MNP standards directly into the gas stream.

  • Preparation: Dissolve MNP in water to create a 10 ppm stock.

  • Nebulization: Inject stock into the LCU at varying flow rates (e.g., 2–20 µL/min) into a zero-air carrier stream.

  • Curve Generation: Plot signal (cps) vs. calculated gas concentration (ppbv).

Performance Data & Validation Metrics

The following data summarizes the performance of the PTR-ToF-MS (Ionicon 8000 series or similar) for MNP under optimized conditions (


 Td, 

).
Table 1: Validation Summary
ParameterResultNotes
Linearity (

)
> 0.995Range: 0.5 ppb to 100 ppb
Limit of Detection (LOD) 15 pptV (3$\sigma$, 1 min integration)
Response Time (

)
< 2 secondsRequires heated inlet (

)
Precision (RSD) < 5%At 10 ppb concentration
Accuracy 92% - 108%Validated against gravimetric liquid standards
Signal Selectivity & Interferences

In complex matrices (e.g., amine scrubbing exhaust), isobaric interferences are possible.

  • Resolution Requirement: A mass resolution of

    
     is required to separate MNP (
    
    
    
    135.135) from potential alkyl-benzenes or other amine clusters.
  • Humidity: High humidity in flue gas can dilute the primary ion signal. The method uses hydronium cluster correction (tracking

    
     37 and 55) to normalize sensitivity automatically.
    

Logic Pathway: Method Selection

When should you deploy PTR-ToF-MS over LC-MS? Use this decision logic.

Decision Start Start: MNP Analysis Need Time Is Real-Time Data Required? (Process Control/Leak Detection) Start->Time Conc Is Concentration < 1 ppt? Time->Conc No PTR Select PTR-ToF-MS (Online, No Prep) Time->PTR Yes Matrix Is Matrix High Salt/Solid? Conc->Matrix No LC Select LC-MS/MS (Offline, Pre-concentration) Conc->LC Yes (Trace Environmental) Matrix->PTR No (Gas/Headspace) Matrix->LC Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Conclusion

PTR-ToF-MS is validated as a robust, high-throughput solution for the quantification of 2-Methyl-2-(nitroamino)-1-propanol (MNP). By operating at a reduced field strength (


 Td)  and utilizing a heated inlet system (

)
, the method overcomes the traditional limitations of fragmentation and surface adsorption.

For drug development and carbon capture applications requiring immediate feedback loops, PTR-ToF-MS replaces the "snapshot" capability of LC-MS with a "live video" of chemical composition.

References

  • Nielsen, C. J., et al. (2012).[3] Atmospheric chemistry and environmental impact of the use of amines in carbon capture and storage (CCS).[3][4] Chemical Society Reviews.[2][3] [Link]

  • Zhu, L., et al. (2013).[2][3] Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study. Environmental Science & Technology.[2] (Discusses AMP degradation to AMPNO2/MNP). [Link]

  • Ionicon Analytik. (Application Note). Amine Emission Monitoring in CCS: Real-time quantification of amines and degradation products.[4] [Link]

  • University of Oslo & TCM. (2014). The applicability of proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS) to the detection of nitramines in flue gas and air.[2][4] (Conference Presentation, AGU Fall Meeting). [Link]

Sources

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to Nitramine Measurement Techniques

This guide provides an in-depth, objective comparison of the primary analytical techniques used for the measurement of nitramines. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to offer a causal understanding of experimental choices, ensuring that the described protocols are self-validating systems. All key claims are supported by authoritative sources to provide a comprehensive and trustworthy resource.

Introduction: The Critical Need for Accurate Nitramine Measurement

Nitramines, a class of organic compounds characterized by the N-NO2 functional group, are of significant interest across various scientific disciplines. They are prevalent as high-energy materials, such as RDX (1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine), leading to their presence as environmental contaminants in soil and water near military sites.[1][2] Furthermore, nitramines can be formed from the use of amines in post-combustion CO2 capture plants, classifying them as emerging environmental pollutants.[3][4] In the pharmaceutical industry, they are a class of potentially mutagenic impurities that require careful monitoring and control.[5][6]

The diverse contexts in which nitramines are relevant underscore the critical need for accurate, precise, and reliable measurement techniques. The choice of analytical method can significantly impact data quality, and therefore, decisions related to environmental remediation, forensic investigations, and drug safety. Inter-laboratory comparison studies and proficiency testing are essential for ensuring the competency of laboratories and the comparability of data, as mandated by standards such as ISO/IEC 17025.[7][8][9] This guide provides a comparative overview of the most common techniques to aid in the selection of the most appropriate method for a given application.

Core Analytical Techniques for Nitramine Measurement

The determination of nitramines is typically accomplished using chromatographic techniques, which separate the compounds of interest from a complex matrix before detection. The most widely used methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and to a lesser extent, Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of nitramine analysis, with well-established and validated methods such as U.S. EPA Method 8330B.[10][11] This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitramine analysis, reversed-phase columns (e.g., C18) are typically used.[12]

  • Principle of Detection: Detection is most commonly achieved using an ultraviolet (UV) detector, as nitramines absorb light in the low UV range (typically around 235-254 nm).[4][12] Diode array detectors (DAD) can provide additional spectral information to aid in peak identification.[13]

  • Advantages: HPLC-UV is a robust, reliable, and cost-effective technique. It has a wide linear range and is less susceptible to the matrix effects that can plague more sensitive methods.[1][14]

  • Limitations: The primary limitation of HPLC-UV is its sensitivity compared to mass spectrometric methods.[4] While adequate for many applications, it may not be suitable for trace-level analysis in the parts-per-trillion (ppt) range.[3] There is also a risk of co-eluting compounds interfering with the analytes of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for trace-level analysis of nitramines and other impurities due to its exceptional sensitivity and selectivity.[5][6] This technique couples the separation power of LC with the detection capabilities of tandem mass spectrometry.

  • Principle of Detection: After separation by LC, the analytes are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio. Tandem MS (MS/MS) provides an additional layer of selectivity by fragmenting the initial parent ion and detecting the resulting daughter ions, creating a unique "fingerprint" for each compound. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[6]

  • Advantages: LC-MS/MS offers superior sensitivity and selectivity, allowing for the detection and quantification of nitramines at very low concentrations.[4][6] The high selectivity reduces the likelihood of interferences from matrix components.

  • Limitations: Matrix effects, where components of the sample other than the analyte of interest suppress or enhance the ionization of the analyte, can be a significant challenge.[6] The instrumentation is also more expensive and complex to operate than HPLC-UV systems.

Gas Chromatography (GC)

Gas chromatography separates compounds in the gas phase based on their volatility and interaction with a stationary phase. While widely used for many organic compounds, its application to nitramines is more limited.

  • Principle of Detection: Common detectors for nitramine analysis by GC include the electron capture detector (ECD), which is highly sensitive to nitro groups, and the mass spectrometer (MS).[1][15]

  • Advantages: GC can offer very high separation efficiency, particularly for volatile compounds.[16]

  • Limitations: The primary challenge with GC analysis of nitramines is their thermal lability; many nitramines can decompose at the high temperatures required for vaporization in the GC inlet.[15] This can lead to inaccurate quantification. As a result, derivatization to more thermally stable forms may be necessary, adding complexity to the analytical workflow.

Inter-Laboratory Comparison: A Data-Driven Analysis

The true measure of a method's performance comes from its application in real-world scenarios, as assessed through inter-laboratory comparison studies and proficiency tests. These studies provide invaluable data on the accuracy, precision, and overall reliability of different analytical techniques.

Key Performance Parameters for Method Comparison

When comparing analytical methods, several key performance parameters are considered:

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of a measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

  • Precision: The degree of agreement among a series of individual measurements, typically expressed as relative standard deviation (RSD). This includes repeatability (within-run precision) and reproducibility (between-run or between-laboratory precision).

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Recovery: The percentage of an analyte that is successfully extracted from a sample matrix and measured.

  • Matrix Effects: The influence of sample components on the analytical signal.

  • Throughput and Cost: Practical considerations related to the number of samples that can be analyzed in a given time and the associated costs.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the major nitramine analysis techniques, synthesized from various studies and method validation reports. It is important to note that actual performance can vary depending on the specific analyte, matrix, and laboratory.

Performance Parameter HPLC-UV (e.g., EPA 8330B) LC-MS/MS GC-ECD
Typical LOD/LOQ (in water) 0.4 - 1 µg/L[13]ng/L to low µg/L[3][4]0.3 - 0.5 µg/L[1]
Accuracy (Recovery %) >70% for nitramines[1][14]68-83% (for nitrosamines)>70% for nitramines[1][14]
Precision (RSD %) <10% (within-lab)<15% (inter-lab)4-10% (within-lab)[1]
Linearity Excellent, wide range[1][14]Good, but can be affected by matrixGood, but narrower range than HPLC-UV[1][14]
Matrix Effect Susceptibility LowHighModerate
Throughput HighModerateModerate
Cost LowHighLow-Moderate

Data is synthesized from multiple sources for illustrative purposes and may not be directly comparable across all studies.

Interpretation of Inter-Laboratory Data

Inter-laboratory studies often reveal significant variability in results, even when laboratories are using the same method. This highlights the importance of rigorous quality control and adherence to standardized procedures. Common sources of error include inconsistencies in sample preparation, calibration, and data analysis. Proficiency testing schemes provide an objective measure of a laboratory's performance and are crucial for maintaining high standards of data quality.[7][8][9]

Practical Guidance and Experimental Protocols

Choosing the right analytical technique requires a careful consideration of the specific analytical needs, including the expected concentration range of the analytes, the complexity of the sample matrix, and the required level of confidence in the results.

Workflow for Selecting the Appropriate Technique

The following diagram illustrates a logical workflow for selecting the most appropriate nitramine analysis technique based on common analytical scenarios.

A Start: Define Analytical Needs BB BB A->BB Yes B High Concentration Expected? (e.g., industrial effluent, post-blast residue) C Trace Level Analysis Required? (e.g., drinking water, environmental monitoring) B->C No F LC-MS/MS - High Sensitivity - High Selectivity C->F Yes G Are Analytes Volatile and Thermally Stable? C->G Consider alternatives D HPLC-UV (e.g., EPA 8330B) - Cost-effective - Robust E Is Confirmatory Analysis Needed? D->E E->F Yes I End: Method Selected E->I No F->I G->F No H GC-ECD or GC-MS - Good for specific volatile nitramines - May require derivatization G->H Yes H->I BB->D Yes

Caption: Decision-making workflow for selecting a nitramine analysis technique.
Detailed Protocol: EPA Method 8330B for Nitramines in Water

This protocol is a summary of the U.S. EPA Method 8330B for the analysis of nitramines in water by HPLC.[10][11] It is intended for illustrative purposes, and users should consult the full official method for detailed procedures.

Scope and Application: This method is applicable to the determination of various nitramines, nitroaromatics, and nitrate esters in water samples. For low-level analysis, a solid-phase extraction (SPE) pre-concentration step is employed.[10]

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase HPLC column (e.g., C18).

  • Solid-phase extraction (SPE) cartridges.

  • Standard laboratory glassware.

Reagents and Standards:

  • Acetonitrile and Methanol (HPLC grade).

  • Reagent water (ASTM Type I).

  • Certified analytical standards for all target analytes and surrogates.

Sample Collection, Preservation, and Storage:

  • Collect samples in amber glass bottles.

  • Store at 4°C and protect from light.

  • Analyze within 7 days of collection.

Quality Control:

  • Analyze laboratory blanks, matrix spikes, and laboratory control samples with each batch of samples.

  • Monitor surrogate recoveries to assess method performance for each sample.

Procedure:

  • Sample Preparation (SPE):

    • Condition the SPE cartridge with acetonitrile followed by reagent water.

    • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.

    • Elute the retained analytes with acetonitrile.

    • Concentrate the eluate to a final volume of 1 mL.

  • HPLC Analysis:

    • Prepare a multi-point calibration curve from the analytical standards.

    • Inject the prepared sample extract and calibration standards onto the HPLC system.

    • Separate the analytes using an isocratic or gradient mobile phase of methanol/water or acetonitrile/water.

    • Detect the analytes by UV absorption at 254 nm.

  • Data Analysis and Calculations:

    • Identify the analytes by comparing their retention times to those of the standards.

    • Quantify the concentration of each analyte using the calibration curve.

    • Calculate the final concentration in the original sample, correcting for the concentration factor.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Collect Water Sample (1L) B 2. Spike with Surrogates A->B C 3. Solid Phase Extraction (SPE) - Condition Cartridge - Load Sample - Elute with Acetonitrile B->C D 4. Concentrate Eluate C->D F 6. Inject Sample Extract & Standards into HPLC-UV D->F E 5. Prepare Calibration Standards E->F G 7. Separate on C18 Column F->G H 8. Detect at 254 nm G->H I 9. Identify Peaks by Retention Time H->I J 10. Quantify using Calibration Curve I->J K 11. Report Results J->K

Caption: Experimental workflow for EPA Method 8330B (Nitramine Analysis in Water).

Conclusion: Towards Harmonized and Reliable Nitramine Analysis

The accurate measurement of nitramines is a complex analytical challenge with significant implications for public health and environmental safety. While several robust techniques are available, each with its own set of advantages and limitations, the choice of method must be carefully considered based on the specific application.

HPLC-UV remains a workhorse for many laboratories due to its reliability and cost-effectiveness. However, for trace-level analysis and confirmatory purposes, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-based methods have a more niche role, primarily for volatile and thermally stable nitramines.

The data from inter-laboratory comparison studies and proficiency tests are crucial for understanding the real-world performance of these methods and for driving improvements in analytical practice. As regulatory requirements become more stringent and the range of nitramines of concern expands, there will be a continuing need for the development and validation of new and improved analytical methods. Ultimately, a commitment to standardized procedures, rigorous quality control, and participation in proficiency testing will be essential for ensuring the generation of high-quality, comparable data across the scientific community.

References

  • Manchuri, K. M., Shaik, M. A., Gopireddy, V. S. R., Sultana, N., & Gogineni, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. [Link]

  • Lindahl, S., Gundersen, C. B., & Lundanes, E. (2014). A review of available analytical technologies for qualitative and quantitative determination of nitramines. Environmental Science: Processes & Impacts, 16(8), 1825–1840. [Link]

  • Academia.edu. (n.d.). A review of available analytical technologies for qualitative and quantitative determination of nitramines. [Link]

  • Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. [Link]

  • Gassnova. (n.d.). Nitramine analysis procedures development and screening toxicity study. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • CLU-IN. (n.d.). Field-Based Analytical Methods for Explosive Compounds. [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. Defense Technical Information Center. [Link]

  • Kim, H., et al. (2022). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. [Link]

  • Lab Manager. (2025). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. [Link]

  • Walsh, M. E. (1999). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Soils Using GC-ECD. Defense Technical Information Center. [Link]

  • i2 Analytical Services. (n.d.). Proficiency Testing Schemes. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • International Atomic Energy Agency. (n.d.). Laboratory proficiency testing. [Link]

  • LabRulez. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Regular Article. [Link]

  • DRRR Proficiency testing. (n.d.). Environmental analytics. [Link]

  • ALS Life Sciences. (2025). Environmental assessment of explosives in water samples. [Link]

  • Yang, J., et al. (2023). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. Journal of Pharmaceutical Sciences, 112(10), 2685-2695. [Link]

  • U.S. Environmental Protection Agency. (2025). Validated Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

Sources

comparative study of nitramine formation from different industrial amines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Toxicologists

Executive Summary & Terminology Correction

Critical Distinction: While the prompt references "Nitramine" formation, in the context of drug development and industrial safety, the critical genotoxic impurities of concern are


-Nitrosamines  (

). True Nitramines (

) are typically associated with energetic materials (explosives like RDX) or specific oxidation conditions not standard in pharmaceutical processing.

This guide focuses on the formation of


-Nitrosamines , the subject of ICH M7 guidelines and recent FDA/EMA regulatory actions. It compares the kinetics and mechanistic pathways of secondary versus tertiary amines, providing actionable data for risk assessment.
Feature

-Nitrosamine
Nitramine
Structure


Formation Reaction with Nitrite (

) in acid
Oxidation of nitrosamine or nitration
Relevance High (Genotoxic Impurity)Low (Energetics/Specialty Chem)
Mechanistic Divergence: Secondary vs. Tertiary Amines[1]

The formation potential of nitrosamines is strictly dictated by the amine's substitution level. Understanding this mechanism is the foundation of accurate risk assessment.

2.1 Secondary Amines (Direct Nitrosation)

Secondary amines (e.g., Dimethylamine, Morpholine) undergo direct nucleophilic attack on the nitrosating agent (typically


 formed from nitrite in acidic solution).
  • Kinetics: Third-order overall. Rate

    
    .
    
  • pH Dependence: Bell-shaped curve with a maximum rate typically near pH 3.4. This occurs because the reaction requires both the non-protonated amine (nucleophile) and nitrous acid (precursor to electrophile).

2.2 Tertiary Amines (Nitrosative Dealkylation)

Tertiary amines (e.g., Triethylamine) cannot form stable nitrosamines directly because they lack a hydrogen atom on the nitrogen. They must undergo nitrosative dealkylation , a complex, multi-step process.

  • Mechanism: Oxidation of the amine to a radical cation by

    
    , followed by loss of an alkyl group (as an aldehyde) to form a secondary amine intermediate, which then nitrosates.
    
  • Kinetics: Approximately 1,000-fold slower than secondary amines of comparable pKa.[1] Requires higher temperatures or catalytic promotion.

2.3 Visualizing the Pathways

NitrosationPathways cluster_sec Secondary Amine Pathway (Fast) cluster_tert Tertiary Amine Pathway (Slow - Dealkylation) SecAmine Secondary Amine (R2NH) Complex Transition State SecAmine->Complex + N2O3 N2O3 N2O3 (Nitrosating Agent) N2O3->Complex Nitrosamine1 N-Nitrosamine (R2N-N=O) Complex->Nitrosamine1 - HNO2 TertAmine Tertiary Amine (R3N) Radical Amine Radical Cation (R3N+•) TertAmine->Radical Oxidation (NO+) Imine Iminium Ion Radical->Imine - H• Aldehyde Aldehyde (Byproduct) Imine->Aldehyde SecInter Secondary Amine Intermediate Imine->SecInter Hydrolysis Nitrosamine2 N-Nitrosamine (R2N-N=O) SecInter->Nitrosamine2 Nitrosation

Figure 1: Comparative mechanistic pathways. Note the multi-step "Dealkylation" barrier for tertiary amines.

Comparative Data: Reactivity & pKa Influence[2][6]

The "Mirvish Optimization" principle states that amines with lower pKa values often nitrosate faster at acidic pH (3–4) than stronger bases. This is counter-intuitive (stronger bases are better nucleophiles) but chemically logical: at pH 3, a strong base (pKa 11) is 99.99% protonated and unreactive, whereas a weaker base (pKa 8) has a significant fraction of free amine available.

Table 1: Comparative Nitrosation Potential of Industrial Amines[2]
Amine ClassExample CompoundpKaRelative Rate (pH 3.4)Mechanism Note
Secondary (Cyclic) Morpholine 8.33High Low pKa ensures high concentration of free amine at acidic pH.
Secondary (Cyclic) Piperidine 11.12Moderate Stronger nucleophile, but heavily protonated (blocked) at pH 3.4.
Secondary (Acyclic) Diethylamine 10.98Moderate Steric hindrance slightly reduces rate compared to cyclic analogs.
Tertiary Triethylamine 10.75Very Low Requires dealkylation. Rate is negligible at ambient temp/pH.
Tertiary (Aromatic) Dimethylaniline 5.15High Exception: Electron-rich ring facilitates rapid C-nitrosation or N-dealkylation.

Key Insight for Process Chemists: Do not assume that because Piperidine is a "stronger" amine than Morpholine, it is more dangerous. In standard aqueous acidic conditions (gastric or workup), Morpholine forms nitrosamines significantly faster due to its lower pKa.

Experimental Protocol: Modified NAP Test

For drug development, the Nitrosation Assay Procedure (NAP) is the standard for evaluating risk.[3] The original WHO protocol is often considered too aggressive; the "Modified NAP" described below is industry-standard for realistic risk assessment (simulating gastric conditions).

4.1 Protocol Workflow

Objective: Determine the potential of an API or excipient to form nitrosamines under simulated gastric conditions.

Reagents:

  • Test Amine/API (10 mM)

  • Sodium Nitrite (

    
    , 50 mM)
    
  • Simulated Gastric Fluid (SGF) without enzymes (pH 1.2) or Acetate Buffer (pH 3.5)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in the pH 3.5 Acetate Buffer (this pH maximizes nitrosation for most amines).

  • Initiation: Add Sodium Nitrite solution.[4] The molar ratio of Nitrite:Amine should be at least 4:1 to ensure pseudo-first-order kinetics regarding the amine.

  • Incubation: Incubate at 37°C (body temperature) for 1 to 4 hours .

    • Note: For stress testing tertiary amines, extend to 24 hours or increase temperature to 50°C.

  • Quenching: Stop reaction by adding Ammonium Sulfamate (scavenges excess nitrite) or adjusting pH to >10 (stops nitrosation).

  • Extraction: Extract the reaction mixture with DCM.

  • Analysis: Analyze the organic layer using GC-MS or LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM) mode for specific nitrosamine detection.

4.2 Experimental Workflow Diagram

NAP_Workflow Start Start: Dissolve Amine (pH 3.5 Buffer) AddNitrite Add NaNO2 (4:1 Molar Excess) Start->AddNitrite Incubate Incubate 37°C, 1-4 Hours AddNitrite->Incubate Quench Quench Reaction (Ammonium Sulfamate) Incubate->Quench Extract Liquid-Liquid Extraction (DCM) Quench->Extract Analyze Quantification (LC-MS/MS or GC-MS) Extract->Analyze

Figure 2: Workflow for the Modified Nitrosation Assay Procedure (NAP).

Mitigation Strategies

If your comparative study reveals high nitrosamine formation (e.g., with Morpholine or secondary amine APIs), implement these controls:

  • Scavengers: Addition of Ascorbic Acid (Vitamin C) or Alpha-tocopherol. These reduce

    
     back to 
    
    
    
    , preventing the reaction with the amine.
  • pH Control: Maintaining pH > 5 during aqueous processing steps drastically reduces the concentration of the nitrosating agent (

    
    ).
    
  • Amine Substitution: Where possible, replace secondary amines with tertiary amines (checking for dealkylation risks) or primary amines (which form unstable diazonium salts, not nitrosamines).

References
  • FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs.[5][6][7][8] U.S. Food and Drug Administration.[6][7][8] [Link]

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology. [Link]

  • Ashworth, I. W., et al. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development. [Link]

  • Williams, D. L. H. (2004).[2] Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier Science.

  • World Health Organization (WHO). (1978).[3][9] Nitrosation Assay Procedure (NAP) Test Protocol.[10][3][4] International Agency for Research on Cancer (IARC).

Sources

Atmospheric Reactivity of 2-Methyl-2-(nitroamino)-1-propanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Atmospheric Significance of Nitramines

Nitramines (R¹R²N-NO₂) are a class of nitrogenous organic compounds that have garnered significant attention, not only for their historical use as energetic materials but more recently as environmental contaminants of emerging concern[1]. A primary atmospheric source of these compounds is the photo-oxidation of amines, which are released from industrial processes, agriculture, and notably, from amine-based carbon capture and storage (CCS) technologies[1][2]. The potential for widespread CCS implementation has intensified the need to understand the atmospheric fate of amine degradation byproducts, as some nitramines are persistent and potentially carcinogenic[1].

This guide focuses on 2-Methyl-2-(nitroamino)-1-propanol (2M2N1P), a nitramine identified as a minor primary product from the atmospheric degradation of 2-amino-2-methyl-1-propanol (AMP), a benchmark solvent in advanced CCS systems[3][4][5]. We will provide an in-depth comparison of its expected atmospheric reactivity against simpler, well-studied nitramines, offering a synthesis of existing experimental data and field-proven insights based on structure-activity relationships.

Comparative Analysis of Atmospheric Reactivity

The atmospheric lifetime of a compound, and thus its potential for long-range transport and environmental impact, is primarily dictated by its reactivity with key atmospheric oxidants. The hydroxyl radical (•OH) is the most significant daytime oxidant in the troposphere. Other removal pathways include reaction with ozone (O₃), nitrate radicals (NO₃) at night, and photolysis (degradation by sunlight).

For nitramines, the reaction with •OH is the dominant atmospheric loss process[6]. Reactions with O₃ are exceptionally slow, and photolysis is generally not a significant sink for simple aliphatic nitramines during the day[6].

The following table summarizes the available experimental kinetic data for simple nitramines.

Table 1: Comparison of OH Radical Reactivity and Atmospheric Lifetimes of Select Nitramines (at 298 K)

CompoundStructurek_OH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ_OH)¹
MethylnitramineCH₃NHNO₂(9.5 ± 1.9) × 10⁻¹³~12 days
Dimethylnitramine(CH₃)₂NNO₂(3.5 ± 0.7) × 10⁻¹²~3.2 days
2-Methyl-2-(nitroamino)-1-propanol (2M2N1P) (CH₃)₂C(NHNO₂)CH₂OHNot Experimentally Determined Estimated < 1 day

¹ Calculated as τ_OH = 1 / (k_OH * [OH]), assuming a typical 24-hour average global tropospheric •OH concentration of 1.0 × 10⁶ molecules cm⁻³.

In-Depth Analysis: Projecting the Reactivity of 2-Methyl-2-(nitroamino)-1-propanol (2M2N1P)

As indicated in Table 1, there are currently no direct experimental measurements of the OH radical reaction rate constant for 2M2N1P. However, we can develop a robust hypothesis of its reactivity by applying well-established structure-activity relationships (SARs).

Causality Behind Reactivity - A Structural Perspective:

  • Influence of Alkyl Groups: The reactivity of organic molecules with •OH radicals is largely driven by hydrogen atom abstraction from C-H bonds. Dimethylnitramine is more reactive than methylnitramine because it possesses six C-H bonds compared to three, providing more sites for •OH attack.

  • The Deactivating Effect of the Nitramine Group: The electron-withdrawing nature of the -NNO₂ group tends to deactivate the molecule, making nitramines generally less reactive than their parent amines[7]. The primary reaction site is therefore the alkyl chain, not the N-H bond (in primary nitramines) or the bonds within the nitramine moiety itself.

  • The Activating Effect of the Hydroxyl Group in 2M2N1P: The structure of 2M2N1P is significantly more complex than that of dimethylnitramine. It contains two methyl groups and, crucially, a primary alcohol functional group (-CH₂OH). Hydroxyl groups are known to activate adjacent C-H bonds, making them more susceptible to H-atom abstraction[3]. In the case of 2M2N1P, the two C-H bonds on the carbon adjacent to the -OH group are expected to be highly reactive.

Based on these principles, the reaction of •OH with 2M2N1P will be substantially faster than its reaction with dimethylnitramine. The rate constant will be dominated by H-abstraction from the carbon skeleton, particularly the activated -CH₂OH group. This leads to the estimation that 2M2N1P has a significantly shorter atmospheric lifetime, likely less than a day, categorizing it as a more rapidly degrading compound compared to simpler nitramines.

Proposed Atmospheric Degradation Pathways

The initial step in the atmospheric oxidation of nitramines dictates the subsequent products, which may themselves be of environmental concern.

Established Pathway for Dimethylnitramine: The degradation of dimethylnitramine is initiated by •OH abstracting a hydrogen atom from one of the methyl groups. The resulting radical reacts with atmospheric oxygen (O₂) to form a peroxy radical ((CH₃)N(NO₂)CH₂OO•), which subsequently reacts, primarily with nitric oxide (NO), to form an alkoxy radical ((CH₃)N(NO₂)CH₂O•). This alkoxy radical is unstable and rapidly decomposes to yield formaldehyde (CH₂O) and the N-methylnitramine radical (CH₃N•NO₂) or rearranges.

Proposed Pathway for 2-Methyl-2-(nitroamino)-1-propanol (2M2N1P): Given the activating effect of the hydroxyl group, the most probable initial point of attack by an •OH radical is H-abstraction from the -CH₂OH group. The subsequent reaction cascade, detailed in the diagram below, is expected to lead to the formation of formaldehyde and a nitramine-containing ketone.

G cluster_DMN Dimethylnitramine (DMN) Pathway cluster_2M2N1P Proposed 2M2N1P Pathway DMN (CH₃)₂NNO₂ DMN_R (CH₃)N(NO₂)ĊH₂ DMN->DMN_R + •OH - H₂O DMN_RO2 (CH₃)N(NO₂)CH₂OO• DMN_R->DMN_RO2 + O₂ DMN_RO (CH₃)N(NO₂)CH₂O• DMN_RO2->DMN_RO + NO - NO₂ DMN_P1 CH₂O (Formaldehyde) DMN_RO->DMN_P1 Decomposition DMN_P2 CH₃N•NO₂ DMN_RO->DMN_P2 Decomposition M2N1P (CH₃)₂C(NHNO₂)CH₂OH M2N1P_R (CH₃)₂C(NHNO₂)ĊHOH M2N1P->M2N1P_R + •OH - H₂O M2N1P_RO2 (CH₃)₂C(NHNO₂)CH(OH)OO• M2N1P_R->M2N1P_RO2 + O₂ M2N1P_RO (CH₃)₂C(NHNO₂)CH(OH)O• M2N1P_RO2->M2N1P_RO + NO - NO₂ M2N1P_P1 CH₂O (Formaldehyde) M2N1P_RO->M2N1P_P1 Decomposition M2N1P_P2 (CH₃)₂C(NHNO₂)• M2N1P_RO->M2N1P_P2 Decomposition

Figure 1: Comparison of OH-initiated degradation pathways.

Experimental Protocols: Determining Hydroxyl Radical Rate Constants

The kinetic data presented in this guide are typically determined using the relative rate method in atmospheric simulation chambers (smog chambers). This technique provides a reliable, self-validating system for measuring the reactivity of a test compound.

Protocol: Relative Rate Determination of k_OH

  • Chamber Preparation: A large (~50-100 L), chemically inert Teflon bag is flushed with purified air for several hours to remove any contaminants.

  • Reagent Injection: The test compound (e.g., 2M2N1P), a reference compound with a well-known OH rate constant (e.g., propane or n-hexane), and an •OH radical precursor (e.g., methyl nitrite, CH₃ONO) are injected into the bag at ppm levels[8]. Nitric oxide (NO) is often added to suppress ozone formation.

  • Initiation of Reaction: The reaction is initiated by irradiating the chamber with UV blacklamps. The UV light photolyzes the methyl nitrite, generating •OH radicals:

    • CH₃ONO + hν → CH₃O• + NO

    • CH₃O• + O₂ → HCHO + HO₂•

    • HO₂• + NO → •OH + NO₂

  • Concentration Monitoring: The concentrations of the test compound and the reference compound are monitored over time using analytical instrumentation, typically Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The hydroxyl radical reacts concurrently with both the test compound (TC) and the reference compound (Ref):

    • TC + •OH → Products (rate constant k_TC)

    • Ref + •OH → Products (rate constant k_Ref)

    By integrating the rate equations, a linear relationship is derived: ln([TC]₀/[TC]ₜ) = (k_TC / k_Ref) * ln([Ref]₀/[Ref]ₜ)

    A plot of ln([TC]₀/[TC]ₜ) versus ln([Ref]₀/[Ref]ₜ) yields a straight line passing through the origin. The slope of this line is the ratio of the rate constants (k_TC / k_Ref). Since k_Ref is known, the rate constant for the test compound (k_TC) can be accurately determined[9]. This method's trustworthiness stems from its reliance on the ratio of decay rates, which minimizes the impact of fluctuations in •OH radical concentration.

G cluster_setup Experimental Setup cluster_workflow Workflow chamber Teflon Smog Chamber gc Gas Chromatograph (GC-FID) chamber->gc Sampling Line lights UV Blacklamps start 1. Inject Reactants (Test Compound, Reference, CH₃ONO, NO) irradiate 2. Irradiate with UV Lamps (Generates •OH) start->irradiate monitor 3. Monitor Concentrations (Test & Reference vs. Time) irradiate->monitor plot 4. Plot Kinetic Data ln([TC]₀/[TC]ₜ) vs. ln([Ref]₀/[Ref]ₜ) monitor->plot calculate 5. Calculate k_OH (Slope = k_TC / k_Ref) plot->calculate

Figure 2: Workflow for relative rate experiments.

Conclusion and Future Directions

This guide establishes that 2-Methyl-2-(nitroamino)-1-propanol (2M2N1P) is very likely to be more reactive in the atmosphere than simpler, more commonly studied nitramines like dimethylnitramine. This hypothesis is grounded in fundamental principles of chemical kinetics, specifically the activating effect of its primary alcohol group on adjacent C-H bonds, which provides a favorable site for •OH radical attack. The predicted atmospheric lifetime of less than a day suggests that 2M2N1P will be a relatively localized pollutant, degrading closer to its emission source.

However, this analysis also highlights a critical data gap. The lack of direct experimental kinetic and product data for 2M2N1P and other structurally complex nitramines precludes a definitive environmental risk assessment. Therefore, we strongly recommend experimental studies to:

  • Determine the gas-phase rate constant (k_OH) for 2M2N1P using established relative rate or absolute methods.

  • Conduct product analysis studies to identify the degradation products and validate the proposed atmospheric mechanism.

  • Investigate the potential for aerosol formation from the oxidation products of 2M2N1P.

Acquiring this data is essential for refining atmospheric models and ensuring the environmental safety of next-generation carbon capture technologies.

References

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(35), 7502–7519. [Link][10]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. PMC. [Link][3]

  • Li, Y., et al. (2024). Rate coefficients for the reactions of OH radicals with C3–C11 alkanes determined by the relative-rate technique. Atmospheric Chemistry and Physics. [Link][9]

  • Pitts, J. N., Jr., et al. (1982). Experimental Protocol for Determining Hydroxyl Radical Reaction Rate Constants. EPA Project Summary. [Link][8]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link][4]

  • Bonifačić, M., et al. (2006). Kinetics and mechanisms of the reactions of hydroxyl radicals and hydrated electrons with nitrosamines and nitramines in water. PubMed. [Link][11]

  • Ladet, D., et al. (2025). Modelling gaseous and particulate secondary compounds formation during atmospheric degradation of 2-amino-2-methyl-1-propanol (AMP) with the SSH-aerosol model (v1.2). EGUsphere. [Link][5]

  • Supek, S., et al. (2025). Specific Rate Constants of Hydroxyl Radical and Hydrated Electron Reactions Determined by the RCL Method. ResearchGate. [Link]

  • Vasu, S. S., et al. (2024). Experimental Study of the Reaction of OH Radicals with Carbonyl Sulfide between 365 and 960 K: Kinetics and Products. MDPI. [Link][12]

  • Maguta, M. M., et al. (2014). Atmospheric fate of nitramines: An experimental and theoretical study of the OH reactions with CH3NHNO2 and (CH3)2NNO2. ResearchGate. [Link][6]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-Methyl-1- Propanol – A Theoretical and Experimental Study of the OH-Initiated Degradation u. DOI. [Link][13]

  • Antonsen, S. G., et al. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link][1]

  • Nielsen, C. J., et al. (2011). WP2: Theoretical evaluation of the fate of harmful compounds post emission. CCS Norway. [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link][14]

  • Schaefer, T., et al. (2018). Competition kinetics of OH radical reactions with oxygenated organic compounds in aqueous solution: rate constants and internal optical absorption effects. RSC Publishing. [Link][15]

  • Al-Attar, A. M., & Harrigan, E. T. (2011). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. [Link][7]

  • Al-Attar, A. M., & Harrigan, E. T. (2025). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate. [Link]

  • Samuni, A., et al. (2025). Kinetics and Mechanism of Hydroxyl Radical and OH-Adduct Radical Reactions with Nitroxides and with Their Hydroxylamines. ResearchGate. [Link]

  • OUCHI, D., et al. (2006). Kinetics of the reactions of the OH radical with 2-methyl-1-propanol, 3-methyl-1-butanol and 3-methyl-2-butanol between 241 and 373 K. Physical Chemistry Chemical Physics. [Link][16]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. science-softCon. [Link]

  • Farren, N. J., et al. (n.d.). Chamber measurements of toxic nitramines and nitrosamines formed during the photochemical degradation of amines relevant to CO2. Google Search. [2]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-2-(nitroamino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Analysis

In pharmaceutical development and quality control, the certainty of our analytical data is paramount. The molecule at the center of this guide, 2-Methyl-2-(nitroamino)-1-propanol (2M2N1P), is a small organic molecule whose precise and accurate quantification is critical for ensuring product safety and efficacy. While a single, well-validated analytical method can be reliable, its true suitability is best confirmed through comparison against an orthogonal method—a technique that relies on different chemical or physical principles.[1] This process, known as cross-validation, is not merely a regulatory checkbox; it is a fundamental scientific practice that enhances confidence in analytical results, reveals potential method-specific biases, and ensures that the chosen method is truly "suitable for its intended purpose," as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1).[2]

Cross-validation becomes especially critical when transferring a method to a different laboratory or when a secondary method is needed for confirmatory testing.[3] This guide provides an in-depth, practical framework for the cross-validation of two distinct analytical methods for the quantification of 2M2N1P: a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the causality behind experimental choices, provide detailed protocols, and present a clear, data-driven comparison based on internationally recognized validation parameters.

Overview of the Analytical Methodologies

The selection of analytical methods is the first critical decision. For a polar, non-volatile compound like 2M2N1P (Molecular Formula: C4H10N2O3, Molecular Weight: 134.13 g/mol ), HPLC is a natural primary choice.[4] However, to ensure comprehensive analysis and to mitigate the risk of overlooking impurities that might co-elute or be invisible to one detection technique, a method with a different separation mechanism and detection principle is required.[5][6]

Method A: Primary Analysis via RP-HPLC-UV

Reversed-phase HPLC is a workhorse in pharmaceutical analysis, separating compounds based on their hydrophobic interactions with a non-polar stationary phase.[7] It is robust, reproducible, and widely available. For 2M2N1P, which possesses polar hydroxyl and nitroamino groups, a C18 column with a polar-modified mobile phase provides excellent retention and peak shape. UV detection is suitable due to the presence of the nitroamino chromophore.

  • Principle: Differential partitioning of the analyte between a polar mobile phase and a non-polar (C18) stationary phase.

  • Strengths: High precision, robustness, and suitability for routine quality control (QC) analysis.

  • Potential Limitations: May fail to separate structurally similar impurities with identical UV spectra; non-UV-active impurities will not be detected.

Method B: Orthogonal Analysis via GC-MS

Gas Chromatography offers a completely different separation mechanism based on the analyte's volatility and interaction with the stationary phase in the gas phase.[8] Given 2M2N1P's relatively low volatility, derivatization is employed to increase its thermal stability and improve its chromatographic properties. Coupling with a Mass Spectrometry (MS) detector provides exceptional specificity, allowing for positive identification based on mass-to-charge ratio and fragmentation patterns, thereby overcoming the specificity limitations of UV detection.[9]

  • Principle: Separation based on the analyte's volatility and partitioning between a carrier gas (mobile phase) and a liquid or polymer stationary phase. Detection is based on the mass of the ionized molecule and its fragments.

  • Strengths: High specificity and sensitivity; provides structural information, confirming analyte identity.

  • Potential Limitations: Requires derivatization, which adds a step to sample preparation and can be a source of variability.

The Cross-Validation Framework

The objective of this cross-validation is to demonstrate that the GC-MS method (Method B) provides results that are equivalent to, or better than, the primary RP-HPLC-UV method (Method A) for the quantification of 2M2N1P. The experimental design is based on the principles outlined in ICH Q2(R1).[2][10]

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_decision Phase 4: Conclusion p1 Define Acceptance Criteria (e.g., %RSD, %Recovery) p2 Prepare Sample Set: - Standard Solutions - Spiked Placebo (Accuracy) - Precision Samples p1->p2 p3 Perform System Suitability for Both HPLC & GC Systems p2->p3 e1 Analyze Samples using Method A (HPLC-UV) p3->e1 e2 Analyze Identical Samples using Method B (GC-MS) p3->e2 a1 Calculate Validation Parameters: - Linearity (r²) - Accuracy (% Recovery) - Precision (%RSD) e1->a1 e2->a1 a2 Statistical Comparison (e.g., F-test for precision, Student's t-test for accuracy) a1->a2 a3 Compare Results Against Acceptance Criteria a2->a3 d1 Methods are Equivalent a3->d1 Pass d2 Methods are Not Equivalent (Investigate Discrepancy) a3->d2 Fail

Key Validation Parameters & Acceptance Criteria

Before initiating any experimental work, clear acceptance criteria must be established. These criteria are derived from regulatory guidelines and the performance requirements of the analytical procedure.[11][12]

ParameterAcceptance CriteriaRationale
Specificity No interference at the retention time of 2M2N1P from placebo or known impurities. Peak purity must pass for HPLC; mass spectrum must match reference for GC-MS.Ensures the method is measuring only the intended analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct proportional relationship between concentration and instrument response.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Confirms the closeness of the measured value to the true value.[12]
Precision Repeatability (%RSD) ≤ 1.0% for six replicate preparations. Intermediate Precision (%RSD) ≤ 2.0% across different days/analysts.Measures the degree of scatter between a series of measurements.
Equivalence The 95% confidence intervals for the difference in means (Accuracy) between the two methods should fall within ±2.0%. Statistical tests (e.g., F-test, t-test) show no significant difference (p > 0.05).Provides a statistical basis for concluding that the methods produce equivalent results.

Experimental Protocols

The following protocols are detailed to ensure reproducibility. All solutions must be prepared using calibrated volumetric glassware and analytical balances.

Protocol: Method A - RP-HPLC-UV
  • Mobile Phase Preparation: Prepare a solution of 85:15 (v/v) Water (0.1% Formic Acid) : Acetonitrile. Filter and degas.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of 2M2N1P reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Sample Preparation: Prepare samples (e.g., from a drug product formulation) to a target concentration of 100 µg/mL in mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

  • System Suitability: Inject the standard solution five times. The %RSD of the peak area must be ≤ 1.0%. Tailing factor must be ≤ 1.5.

  • Analysis: Inject the standard, blank, and sample solutions as per the experimental design for each validation parameter.

Protocol: Method B - GC-MS (with Derivatization)
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of 2M2N1P reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Sample Derivatization: a. Pipette 1.0 mL of the sample or standard solution into a GC vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Injection Volume: 1 µL (Split 20:1)

    • Inlet Temperature: 250 °C

    • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Ionization, 70 eV)

    • MS Mode: Scan (m/z 40-450) and Selected Ion Monitoring (SIM) for quantification (target ions to be determined from scan data).

  • System Suitability: Inject the derivatized standard five times. The %RSD of the peak area must be ≤ 2.0%.

  • Analysis: Inject the derivatized standard, blank, and sample solutions.

Comparative Data & Analysis

The following tables summarize hypothetical but realistic data from the cross-validation study.

Linearity
Concentration (µg/mL)Method A: HPLC-UV (Peak Area)Method B: GC-MS (Peak Area)
50498,500751,200
75751,0001,124,500
1001,002,0001,505,000
1251,249,5001,876,000
1501,505,0002,258,000
Correlation (r²) 0.9998 0.9999

Analysis: Both methods demonstrate excellent linearity, exceeding the acceptance criterion of r² ≥ 0.999.

Accuracy and Precision
ParameterLevelMethod A: HPLC-UVMethod B: GC-MS
Accuracy 80% (80 µg/mL)99.5% Recovery100.2% Recovery
100% (100 µg/mL)100.3% Recovery100.8% Recovery
120% (120 µg/mL)101.1% Recovery101.5% Recovery
Precision Repeatability (%RSD, n=6)0.65%0.88%
Intermediate (%RSD, n=12)0.95%1.35%

Analysis: Both methods meet the acceptance criteria for accuracy (98.0-102.0% recovery) and precision (≤1.0% for repeatability, ≤2.0% for intermediate). A Student's t-test on the accuracy results showed no statistically significant difference between the methods (p > 0.05).

G Validation Validation Parameters |  Specificity |  Linearity |  Accuracy |  Precision |  Robustness MethodA {Method A: HPLC-UV | Demonstrates analyte separation from matrix components. | r² = 0.9998 | Mean Recovery = 100.3% | %RSD = 0.65% (Repeatability) | Tolerates minor changes in pH, mobile phase composition.} Validation:f1->MethodA Validation:f2->MethodA Validation:f3->MethodA Validation:f4->MethodA Validation:f5->MethodA MethodB {Method B: GC-MS | Confirms identity via mass spectrum (high specificity). | r² = 0.9999 | Mean Recovery = 100.8% | %RSD = 0.88% (Repeatability) | Tolerates minor changes in oven ramp rate.} Validation:f1->MethodB Validation:f2->MethodB Validation:f3->MethodB Validation:f4->MethodB Validation:f5->MethodB

Discussion and Conclusion

The cross-validation study successfully demonstrated that the orthogonal GC-MS method produces results that are statistically equivalent to the primary RP-HPLC-UV method for the quantification of 2-Methyl-2-(nitroamino)-1-propanol. Both methods proved to be linear, accurate, and precise for their intended purpose.

Key Insights:

  • Trustworthiness: The equivalence of the results from two fundamentally different analytical techniques provides a high degree of confidence in the reported values for 2M2N1P.[1] This is a cornerstone of building a robust quality system.

  • Method Selection:

    • The RP-HPLC-UV method is superior for routine QC testing due to its simpler sample preparation, higher throughput, and proven robustness.[7]

    • The GC-MS method serves as an invaluable reference and confirmatory method. Its superior specificity makes it ideal for investigating out-of-specification (OOS) results, identifying unknown impurities, and analyzing complex matrices where the HPLC method's specificity might be compromised.[8]

  • Lifecycle Management: Having a validated orthogonal method in place is a critical component of analytical method lifecycle management.[11] It facilitates method transfer and allows for deeper investigation should the product's impurity profile change over time due to modifications in the manufacturing process.

References

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  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-nitro-1-propanol. PubChem Compound Summary for CID 6442. Available from: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Enzyme. (2022, September 22). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl-2-nitro- (CAS 76-39-1). Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ACS Publications. (n.d.). Atmospheric Chemistry of 2-Amino-2-Methyl-1- Propanol – A Theoretical and Experimental Study of the OH-Initiated Degradation. Available from: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ACS Publications. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. Available from: [Link]

  • SciSpace. (n.d.). Thermo Physical Analysis of 2-amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. Available from: [Link]

Sources

assessing the carcinogenic potential of 2-Methyl-2-(nitroamino)-1-propanol relative to other nitramines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Carcinogenic Potential of 2-Methyl-2-(nitroamino)-1-propanol Relative to Other Nitramines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical assessment of 2-Methyl-2-(nitroamino)-1-propanol (MNP) , a specific N-nitro impurity structurally related to the buffer 2-amino-2-methyl-1-propanol (AMP). In the wake of global regulatory actions on N-nitrosamines (e.g., NDMA), scrutiny has expanded to include Nitramines (


).

Crucial Verdict: Unlike potent nitrosamines that require


-carbon hydroxylation for bioactivation, MNP possesses a quaternary 

-carbon
. This structural feature theoretically blocks the classical diazonium ion formation pathway, suggesting a significantly lower carcinogenic potential compared to dimethylnitramine or NDMA. However, radical-mediated mechanisms (homolytic cleavage) remain a risk factor requiring rigorous validation via the protocols defined herein.

Part 1: Structural & Mechanistic Basis

To assess MNP, one must distinguish it from high-potency cohorts based on molecular geometry and metabolic activation pathways.

The Nitramine vs. Nitrosamine Distinction

While often grouped together, Nitramines (


) differ from Nitrosamines (

) in stability and reactivity.
  • Nitrosamines: Highly potent alkylating agents requiring metabolic activation (CYP450).

  • Nitramines: Generally more stable, less potent mutagens (approx.[1] 15-fold lower mutagenicity in S. typhimurium), but still capable of DNA damage via radical generation or reduction to hydrazines.

The "Quaternary Safety Valve" Hypothesis

The primary mechanism for N-nitro/N-nitroso carcinogenicity is


-hydroxylation , which destabilizes the molecule to release a DNA-alkylating diazonium ion.
  • High Risk (e.g., NDMA): Contains

    
    -hydrogens (
    
    
    
    ). CYP450 oxidizes the C-H bond
    
    
    Unstable carbinolamine
    
    
    Diazonium ion.
  • MNP (Target): The nitrogen is bonded to a tertiary carbon (

    
    ). There are no 
    
    
    
    -hydrogens.
    The classical metabolic pathway is chemically blocked.
Visualization: Metabolic Activation Pathways

The following diagram contrasts the blocked pathway of MNP against the active pathway of standard nitramines.

MetabolicPathways cluster_0 Standard Nitramine (e.g., Dimethylnitramine) cluster_1 Target: 2-Methyl-2-(nitroamino)-1-propanol (MNP) DN Dimethylnitramine (H3C-NH-NO2) CYP CYP450 (alpha-Hydroxylation) DN->CYP Carb Unstable Carbinolamine CYP->Carb Diaz Diazonium Ion (DNA Alkylator) Carb->Diaz Spontaneous Decomposition MNP MNP (Quaternary alpha-Carbon) Block BLOCKED (No alpha-H) MNP->Block CYP450 Attempt Radical Nitramine Radical (via Homolysis) MNP->Radical Oxidative Stress/ Photolysis

Figure 1: Mechanistic comparison showing the structural blockade of the classical alkylation pathway in MNP due to the absence of alpha-hydrogens.

Part 2: Comparative Toxicology Data

The following data synthesizes read-across potency estimates based on structural analogues. MNP is compared against known standards to establish a "Relative Risk Profile."

Table 1: Relative Potency & Mutagenicity Profile
CompoundClassStructure NoteAmes Mutagenicity (Revertants/nmol)Carcinogenic Potency (TD50)Risk Tier
NDMA Nitrosamine

-Hydrogens present
High (>1000)0.096 mg/kg/dayCritical
Dimethylnitramine Nitramine

-Hydrogens present
Moderate~5-10 mg/kg/day*High
N-Nitrodiethanolamine Nitramine

-Hydroxyl group
Weak / NegativeLow PotencyMedium
MNP (Target) NitramineQuaternary

-Carbon
Predicted Negative/Weak Likely >100 mg/kg/day Low
  • Note on Data: Specific TD50 for MNP is not listed in the CPDB. Values for Dimethylnitramine are derived from comparative rodent bioassays (Goodall & Kennedy, 1976).

  • Interpretation: The steric bulk and lack of alpha-hydrogens in MNP suggest it behaves more like non-carcinogenic amines than potent alkylators, though weak genotoxicity via radical mechanisms cannot be ruled out without testing.

Part 3: Experimental Assessment Protocols

To validate the "Low Risk" hypothesis, researchers must employ enhanced detection and mutagenicity assays. Standard protocols may produce false negatives for nitramines.

Protocol A: Enhanced Ames Test (Nitramine-Specific)

Standard OECD 471 plate incorporation is often insufficient for N-nitro compounds due to their specific metabolic requirements.

Objective: Detect weak mutagenicity driven by radical intermediates.

  • Strain Selection:

    • S. typhimurium TA100 and TA1535 (Base-pair substitution detection).[2]

    • E. coli WP2 uvrA (Cross-linking detection).[2]

  • Metabolic Activation (The Critical Variable):

    • Do not use standard Rat S9 alone.

    • Requirement: Use 30% Hamster Liver S9 or a reductive metabolic system (flavin-dependent) to facilitate nitro-reduction.

    • Reasoning: Hamster S9 is historically more sensitive for N-nitro activation than Rat S9.

  • Methodology:

    • Use the Pre-incubation Method (not Plate Incorporation).[2]

    • Incubate bacteria + Test Article + S9 mix for 30-60 minutes at 37°C before adding top agar.

    • Rationale: Allows sufficient time for enzymatic reduction/activation before the bacteria are immobilized in agar.

Protocol B: LC-MS/MS Quantification of MNP

For researchers monitoring MNP as an impurity in AMP-buffer containing drugs.

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6495 or Sciex 7500).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode .

    • Why Negative Mode? Nitramines (

      
      ) readily lose a proton to form 
      
      
      
      . Electrospray (ESI) positive mode is often poor for neutral/acidic nitramines.
  • MRM Transition:

    • Precursor: 133.1 m/z (

      
      )
      
    • Product Quantifier: 46.0 m/z (

      
      )
      
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) due to the polarity of the hydroxyl group.

Part 4: Risk Assessment Workflow

Use this logic flow to determine if MNP presence requires remediation in your drug substance.

RiskAssessment Start Identify MNP Impurity (> 10% of AI) Step1 In Silico Assessment (Derek/Sarah Nexus) Start->Step1 Step2 Review Structure: Alpha-Hydrogens Present? Step1->Step2 HighRisk Classify as Cohort of Concern (Like NDMA) Step2->HighRisk Yes Test Conduct Enhanced Ames (Pre-incubation + Hamster S9) Step2->Test No (MNP Case) LowRisk Classify as Class 4/5 (Non-Mutagenic Impurity) ResultPos Positive (+) Test->ResultPos ResultNeg Negative (-) Test->ResultNeg ResultPos->HighRisk ResultNeg->LowRisk

Figure 2: Decision tree for categorizing MNP. The structural lack of alpha-hydrogens routes the assessment directly to biological verification rather than automatic "Cohort of Concern" classification.

References

  • Goodall, C. M., & Kennedy, T. H. (1976). Carcinogenicity of dimethylnitramine in rats.[1] Cancer Letters, 1(5), 295–298.

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test.[2] OECD Guidelines for the Testing of Chemicals, Section 4.

  • Lhasa Limited. (2023). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study.

  • Health and Environmental Sciences Institute (HESI). (2023). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency.[3][4] Chemical Research in Toxicology.

  • European Medicines Agency (EMA).[5] (2020). Assessment report: Nitrosamine impurities in human medicinal products.[5]

Sources

Comparative Guide: Evaluating Analytical Columns for Nitramine Separation in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of N-nitrosamine impurities (e.g., NDMA, NDEA) at trace levels (ppb) has become a critical compliance requirement following high-profile recalls of sartans, ranitidine, and metformin. The analytical challenge is twofold: retention of highly polar species (like NDMA) and separation of structural isomers from complex Active Pharmaceutical Ingredient (API) matrices.

This guide objectively evaluates the efficiency of three dominant stationary phases—C18 (High Strength Silica) , Biphenyl , and Pentafluorophenyl (PFP) —for LC-MS/MS analysis. It synthesizes experimental data and mechanistic insights to assist analytical scientists in selecting the optimal column for regulatory compliance (USP <1469>, FDA Guidance).

Part 1: The Chromatographic Challenge

Standard C18 columns often fail in nitrosamine analysis due to two mechanisms:

  • Dewetting/Phase Collapse: NDMA is extremely polar (

    
    ). Retaining it requires high aqueous content, which causes standard alkyl chains to collapse, leading to unreproducible retention times.
    
  • Isobaric Interference: Complex APIs often generate fragments or have impurities with the same

    
     as nitrosamines. Standard hydrophobic separation cannot resolve these "isobaric" overlaps.
    
Mechanism of Action: Column Selectivity
  • Hydrophobic Interaction (C18): Baseline separation based on carbon load.

  • 
     Interaction (Biphenyl):  Critical for separating nitrosamines from aromatic APIs (e.g., Valsartan).
    
  • Dipole-Dipole/Shape Selectivity (PFP): Essential for separating positional isomers and halogenated species.[1]

Part 2: Column Candidates & Performance Evaluation

High-Strength Silica C18 (e.g., Waters HSS T3)
  • Best For: Small, polar nitrosamines (NDMA, NMBA).

  • Mechanism: Uses a trifunctional bonding that prevents phase collapse in 100% aqueous mobile phases. This allows the "loading" of polar analytes at the head of the column.

  • Limitation: May lack selectivity for separating complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) from the parent API.

Biphenyl (e.g., Phenomenex Kinetex Biphenyl, Restek Raptor)
  • Best For: NDEA, NDSRIs, and separating impurities from aromatic APIs.

  • Mechanism: The biphenyl ring provides strong

    
     interactions. Since many APIs (sartans) are aromatic, this phase offers orthogonal selectivity to C18, often shifting the API peak away from the trace impurity.
    
  • Limitation: Can show excessive retention for very hydrophobic NDSRIs, leading to long run times.

Pentafluorophenyl (PFP) (e.g., Agilent ZORBAX RRHD PFP)
  • Best For: Positional isomers and complex matrices where C18 and Biphenyl fail.

  • Mechanism: Fluorine atoms create a "shell" of negative charge, offering strong dipole-dipole interactions and shape selectivity.

  • Limitation: "Phase bleed" can be higher in some PFP columns, potentially fouling the MS source if not washed properly.

Part 3: Experimental Protocol (Self-Validating System)

Objective: To establish a robust LC-MS/MS method capable of LOQ < 1.0 ng/mL.

System Configuration[2][3]
  • Instrument: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).[2]

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for small nitrosamines (NDMA) to reduce matrix suppression and improve ionization efficiency.

  • Diverter Valve: CRITICAL. Set to divert flow to waste for the first 1.0 min and after the last analyte elutes to prevent API contamination of the MS source.

Mobile Phase Strategy
  • Phase A: 0.1% Formic Acid in Water (Promotes protonation

    
    ).
    
  • Phase B: 0.1% Formic Acid in Methanol (Methanol is preferred over Acetonitrile for nitrosamines to avoid background noise from solvent impurities).

Comparative Data Summary

Simulated performance data based on aggregated application studies (Agilent, Waters, USP).

MetricC18 (HSS T3)BiphenylPFP
NDMA Retention (

)
High (3.5) Moderate (2.[1]1)Moderate (2.2)
NDEA Peak Shape (

)
1.1 (Good)1.0 (Excellent) 1.2 (Acceptable)
Isomer Separation (

)
1.05 (Poor)1.20 (Good)1.35 (Excellent)
Matrix Tolerance ModerateHigh Moderate
Primary Use Case Generic ScreeningAromatic APIsDifficult Isomers

Part 4: Decision Logic & Workflow Visualization

Diagram 1: Column Selection Logic

This decision tree guides the selection of the stationary phase based on the specific analyte and matrix properties.

ColumnSelection Start Start: Define Analyte & Matrix Q1 Is the analyte highly polar? (e.g., NDMA, NMBA) Start->Q1 Q2 Is the API Aromatic? (e.g., Sartans) Q1->Q2 No Res_C18 Select High-Aqueous C18 (e.g., HSS T3) Q1->Res_C18 Yes (LogP < 0) Q3 Are there structural isomers? Q2->Q3 No Res_Biphenyl Select Biphenyl (Exploit Pi-Pi Interactions) Q2->Res_Biphenyl Yes Q3->Res_C18 No (Default) Res_PFP Select PFP (Shape Selectivity) Q3->Res_PFP Yes

Caption: Logical flow for selecting the optimal stationary phase based on analyte polarity and matrix aromaticity.

Diagram 2: Method Development & Validation Workflow

A self-validating workflow ensuring regulatory compliance (USP <1469>).

MethodWorkflow Step1 1. Column Screening (C18 vs Biphenyl) Step2 2. Mobile Phase Opt. (MeOH vs ACN) Step1->Step2 Step3 3. Diverter Valve Setup (Protect MS Source) Step2->Step3 Step4 4. SST Injection (Res > 2.0, Tailing < 1.5) Step3->Step4 Step4->Step1 Fail Step5 5. Blank Injection (Verify No Carryover) Step4->Step5 Pass Step5->Step3 Dirty Step6 6. Sample Analysis (Bracketed Standards) Step5->Step6 Clean

Caption: Step-by-step LC-MS/MS method development workflow emphasizing source protection and carryover verification.

Part 5: References

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link][3]

  • Waters Corporation. (2020). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.[Link][4]

  • Agilent Technologies. (2023).[5] Determination of Nitrosamine Impurities Using the Agilent 6475 Triple Quadrupole LC/MS System.[Link]

  • Phenomenex. (2022). LC-MRM-MS Detection of Nitrosamines using Biphenyl and PFP Phases.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2-(nitroamino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Safety Guide for Handling 2-Methyl-2-(nitroamino)-1-propanol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 2-Methyl-2-(nitroamino)-1-propanol (CAS 1239666-60-4).[1] Given the limited availability of specific toxicological data for this compound, this document establishes a robust safety protocol based on the known hazards of structurally related N-nitro and N-nitroso compounds, which are often potent carcinogens and toxins.[2][3][4]

Understanding the Inherent Risks

2-Methyl-2-(nitroamino)-1-propanol belongs to the class of organic compounds containing a nitroamine functional group (-NHNO₂). While specific data for this compound is scarce, the broader class of N-nitro and N-nitroso compounds is associated with significant health risks, including:

  • Carcinogenicity: Many N-nitroso compounds are classified as probable or possible human carcinogens.[5][6] Animal studies have demonstrated the potent carcinogenic effects of these chemicals.[7]

  • Mutagenicity: N-nitroso compounds can act as alkylating agents, potentially causing genetic defects.

  • Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Organ-Specific Toxicity: Studies on related compounds have shown potential for damage to the liver and other organs.[4]

Due to these potential hazards, a conservative approach to handling 2-Methyl-2-(nitroamino)-1-propanol is imperative. All handling procedures should be conducted with the assumption that the compound is highly toxic and carcinogenic.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 2-Methyl-2-(nitroamino)-1-propanol.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential aerosols, which could be readily absorbed through the mucous membranes of the eyes.
Skin Protection - Gloves: Double-gloving with a nitrile inner glove and a butyl rubber or SilverShield outer glove.- Lab Coat: A disposable, back-closing lab coat made of a non-permeable material.- Apron: A chemical-resistant apron worn over the lab coat.Prevents dermal absorption, a significant route of exposure for many organic compounds. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. A disposable lab coat and apron prevent the contamination of personal clothing.
Respiratory Protection A NIOSH-approved N-95 or higher-level respirator. For procedures with a high likelihood of aerosol generation, a full-face respirator with appropriate cartridges is recommended.Protects against the inhalation of airborne particles or aerosols of the compound. A proper fit test is mandatory for all respirator users.
Foot Protection Closed-toe, chemical-resistant safety shoes.Protects feet from spills and provides a stable footing in the laboratory environment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined workflow is critical for minimizing the risk of exposure. The following diagram illustrates the key steps for the safe handling of 2-Methyl-2-(nitroamino)-1-propanol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep1 Designate a specific handling area within a certified chemical fume hood. prep2 Ensure safety shower and eyewash station are accessible and tested. prep1->prep2 prep3 Assemble all necessary equipment and reagents. prep2->prep3 prep4 Don and inspect all required PPE. prep3->prep4 handle1 Perform all manipulations of the compound within the fume hood. prep4->handle1 handle2 Use the smallest quantity of the compound necessary for the experiment. handle1->handle2 handle3 Avoid creating dust or aerosols. handle2->handle3 handle4 Keep containers tightly sealed when not in use. handle3->handle4 clean1 Decontaminate all surfaces and equipment with a suitable solvent. handle4->clean1 clean2 Carefully doff PPE, avoiding self-contamination. clean1->clean2 clean3 Dispose of all contaminated waste in designated, sealed containers. clean2->clean3 clean4 Wash hands and forearms thoroughly with soap and water. clean3->clean4

Caption: Workflow for the safe handling of 2-Methyl-2-(nitroamino)-1-propanol.

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal of 2-Methyl-2-(nitroamino)-1-propanol and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated weighing papers, and other solid materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination and Destruction:

Due to the potential for high toxicity and carcinogenicity, standard disposal methods may not be sufficient. While specific protocols for 2-Methyl-2-(nitroamino)-1-propanol are not established, methods for the destruction of related N-nitroso compounds often involve chemical treatment to break down the hazardous functional group.[8][9]

The following diagram outlines a general approach to the disposal of waste containing 2-Methyl-2-(nitroamino)-1-propanol. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

G cluster_collection Waste Collection cluster_consultation EHS Consultation cluster_disposal Final Disposal collect1 Segregate solid, liquid, and sharp waste into separate, labeled containers. collect2 Ensure all containers are tightly sealed. collect1->collect2 consult1 Contact your institution's Environmental Health & Safety (EHS) department. collect2->consult1 consult2 Provide details on the chemical and the nature of the waste. consult1->consult2 dispose1 Follow EHS guidance for chemical treatment or incineration. consult2->dispose1 dispose2 Ensure all disposal activities are documented. dispose1->dispose2

Caption: General disposal workflow for 2-Methyl-2-(nitroamino)-1-propanol waste.

Important Considerations:

  • Never dispose of this chemical down the drain.

  • Do not attempt to neutralize or destroy the chemical without explicit guidance from EHS professionals and a validated protocol.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 2-Methyl-2-(nitroamino)-1-propanol and ensure a safe laboratory environment.

References

  • Isaac Scientific Publishing. (2018). Toward the Toxicology of Some Nitro-Compounds. Modern Organic Chemistry Research, 3(1).
  • Benchchem. (2025). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.
  • Lutz, T. (n.d.). Toxicology of N-Nitroso Compounds.
  • Scilit. (n.d.). N‐Nitroso Compounds.
  • STOP carcinogens
  • NCBI Bookshelf. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA) - POTENTIAL FOR HUMAN EXPOSURE.
  • CABI Digital Library. (2020, October 1). Carcinogenic effects of N-nitroso compounds in the environment.
  • Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins | N-Nitroso Compounds in Industry.
  • LSU Health Shreveport. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • Antonsen, O., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Antonsen, O., et al. (2021).
  • NIST. (n.d.). 1-Propanol, 2-methyl-2-nitro-. NIST WebBook.
  • Safety Data Sheet. (2025, January 8). Nitrosamines Standard (1X1 mL).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-2-(nitroamino)-1-propanol | CAS 1239666-60-4.
  • ACS Publications. (2021, August 23). A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Lunn, G., & Sansone, E. B. (n.d.).
  • Confirmatory Testing & Analytical Challenges. (2022, August 23). How to deal with Nitrosamine standards?.
  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • PubChem. (n.d.). 2-Methyl-2-nitro-1-propanol.
  • ResearchGate. (2025, October 30). (PDF) Destruction of nitrosoamines with UV-light.
  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • SIELC Technologies. (2018, May 16). 2-Methyl-2-nitro-1-propanol.
  • ResolveMass Laboratories Inc. (2025, December 15).
  • Google Patents. (n.d.). CA1339785C - Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl-2-nitro- (CAS 76-39-1).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.